Romifidine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPNLRQZHDJRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65896-14-2 (mono-HCl) | |
| Record name | Romifidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40216103 | |
| Record name | Romifidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65896-16-4 | |
| Record name | Romifidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65896-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Romifidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romifidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Romifidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Romifidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROMIFIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876351L05K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Romifidine: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of Romifidine as a Selective Alpha-2 Adrenergic Receptor Agonist
This compound is a potent and selective alpha-2 adrenergic receptor agonist utilized primarily in veterinary medicine for its sedative and analgesic properties.[1] Chemically, it is N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, belonging to the imidazoline class of compounds.[2][3] Its mechanism of action centers on the stimulation of alpha-2 adrenergic receptors in the central and peripheral nervous systems, leading to a reduction in norepinephrine release and subsequent sedation, analgesia, and muscle relaxation.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, mechanism of action, and relevant experimental methodologies for research and development.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
| Molecular Formula | C₉H₉BrFN₃ |
| Molecular Weight | 258.09 g/mol |
| CAS Number | 65896-16-4 |
| SMILES | C1CN=C(N1)NC2=C(C=CC=C2Br)F |
| InChIKey | KDPNLRQZHDJRFU-UHFFFAOYSA-N |
Pharmacological Profile
Receptor Binding Affinity and Selectivity
This compound exhibits a high affinity for alpha-2 adrenergic receptors. While specific Ki values for this compound at the individual alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes are not extensively reported in publicly available literature, studies on similar alpha-2 agonists suggest that many compounds in this class do not display significant selectivity between these subtypes. This compound is reported to have a binding ratio of 340:1 for alpha-2 adrenergic receptors over imidazoline receptors.
Pharmacokinetics in Horses
The pharmacokinetic profile of this compound has been well-characterized in horses, its primary target species. Following intravenous administration, this compound is rapidly distributed and subsequently eliminated from the body.
| Parameter | Value (mean ± SD or range) | Species | Dosage | Reference |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | Horse | 80 µg/kg i.v. | |
| Terminal Elimination Half-life (t½) | 138.2 (104.6-171.0) min | Horse | 80 µg/kg i.v. | |
| 3.09 ± 1.18 h | Horse | 0.01 mg/kg i.v. | ||
| 148.67 ± 61.59 min | Horse | 100 µg/kg i.v. | ||
| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | Horse | 80 µg/kg i.v. | |
| 34.1 ± 6.06 mL/min/kg | Horse | 0.01 mg/kg i.v. | ||
| 22.55 ± 6.67 mL/kg/min | Horse | 100 µg/kg i.v. | ||
| Volume of Distribution (Vd) | 4.89 ± 1.31 L/kg | Horse | 0.01 mg/kg i.v. | |
| Volume of Central Compartment (Vc) | 1.89 (0.93-2.39) L/kg | Horse | 80 µg/kg i.v. | |
| Volume of Peripheral Compartment (Vp) | 2.57 (1.71-4.19) L/kg | Horse | 80 µg/kg i.v. |
Pharmacodynamics in Horses
The pharmacodynamic effects of this compound are dose-dependent and correlate with its plasma concentrations. Key effects include sedation and analgesia, as well as cardiovascular changes such as bradycardia and an initial increase in arterial pressure.
| Effect | Dosage | Observation | Species | Reference |
| Sedation | 40 µg/kg i.v. | Significant sedation for at least 45 minutes. | Horse | |
| 120 µg/kg i.v. | Deeper and longer-lasting sedation compared to 40 µg/kg. | Horse | ||
| Analgesia | 40 and 120 µg/kg i.v. | Dose-dependent increase in nociceptive threshold. | Horse | |
| Cardiovascular | 80 µg/kg i.v. | Significant reduction in heart rate and cardiac index; increase in mean arterial pressure. | Horse | |
| 40 and 120 µg/kg i.v. | Bradycardia is a common side effect. | Horse |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).
Upon binding of this compound, the alpha-2 adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The G-protein then dissociates into its Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects. The Gβγ subunit can also directly modulate the activity of various ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. Collectively, these signaling events lead to hyperpolarization and reduced excitability of neurons, resulting in the observed sedative and analgesic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of alpha-2 adrenergic receptor agonists like this compound. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors by measuring its ability to compete with a radiolabeled antagonist.
-
Objective: To determine the Ki of this compound for alpha-2 adrenergic receptors.
-
Materials:
-
Cell membranes expressing the target alpha-2 adrenergic receptor subtype.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.
-
Non-specific binding control: Phentolamine or unlabeled yohimbine (e.g., 10 µM).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes (e.g., 10-20 µg protein), a fixed concentration of the radioligand (near its Kd), and varying concentrations of this compound or buffer (for total binding) or the non-specific control.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, following receptor stimulation by this compound.
-
Objective: To determine the EC50 and Emax of this compound for G-protein activation.
-
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor.
-
[³⁵S]GTPγS.
-
This compound solutions of varying concentrations.
-
GDP (to ensure agonist-dependent binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the filter-bound radioactivity.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and Emax.
-
3. cAMP Functional Assay
This assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin.
-
Objective: To determine the IC50 of this compound for the inhibition of adenylyl cyclase.
-
Materials:
-
Whole cells expressing the alpha-2 adrenergic receptor.
-
This compound solutions of varying concentrations.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Culture cells to an appropriate density in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50.
-
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Pharmacokinetic profile and pharmacodynamic effects of this compound hydrochloride in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative hypoxaemic effect of four alpha 2 adrenoceptor agonists (xylazine, this compound, detomidine and medetomidine) in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpdsolutions.co.za [cpdsolutions.co.za]
pharmacokinetics of romifidine in equine models
An In-depth Technical Guide on the Pharmacokinetics of Romifidine in Equine Models
Introduction
This compound is a potent and selective alpha-2 adrenoceptor agonist widely utilized in equine veterinary practice for its sedative, analgesic, and muscle relaxant properties.[1][2][3] It is structurally classified as an imino-imidazolidine derivative.[4] This technical guide provides a comprehensive overview of the , detailing its mechanism of action, pharmacokinetic parameters derived from various studies, and the experimental protocols employed in this research. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Alpha-2 Adrenergic Agonism
This compound exerts its effects by acting as an agonist at alpha-2 adrenergic receptors in the central and peripheral nervous systems. Activation of these presynaptic receptors in the central nervous system inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation. Peripherally, its effects on alpha-2 receptors can lead to vasoconstriction, initially causing hypertension, which is often followed by a more prolonged period of hypotension and bradycardia.[5]
Pharmacokinetic Parameters
The pharmacokinetics of this compound in horses have been investigated in several studies, with the plasma concentration-time curve generally being best described by a two-compartmental model. Key pharmacokinetic parameters from various intravenous (IV) administration studies are summarized below.
Table 1: Pharmacokinetic Parameters of this compound Following a Single IV Bolus
| Dose (µg/kg) | Number of Horses | Breed | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-Life (t½β) (min) | Reference |
| 100 | 8 | Standardbred | 22.55 ± 6.67 | - | 148.67 ± 61.59 |
Table 2: Pharmacokinetic Parameters of this compound Following IV Infusion
| Dose (µg/kg) | Infusion Time (min) | Number of Horses | Breed | Cmax (ng/mL) | Clearance (Cl) (mL/min/kg) | Volume of Central Compartment (Vc) (L/kg) | Volume of Peripheral Compartment (V₂) (L/kg) | Terminal Half-Life (t½β) (min) | Reference |
| 80 | 2 | 6 | Thoroughbred | 51.9 ± 13.1 | 32.4 (25.5-38.4) | 1.89 (0.93-2.39) | 2.57 (1.71-4.19) | 138.2 (104.6-171.0) |
Table 3: Pharmacokinetic Parameters of this compound Following Low-Dose IV Administration with Exercise
| Dose (mg/kg) | Number of Horses | Breed | Clearance (Cl) (mL/min/kg) | Steady-State Volume of Distribution (Vdss) (L/kg) | Terminal Half-Life (t½) (h) | Reference |
| 0.01 | 8 | Quarter Horse | 34.1 ± 6.06 | 4.89 ± 1.31 | 3.09 ± 1.18 |
Of note, this compound is a lipophilic drug that readily crosses cell membranes. Studies have shown that this compound partitions into red blood cells (RBCs), with concentrations in RBCs being significantly higher than in plasma. This partitioning may act as a reservoir, contributing to the prolonged sedative effects observed.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe the protocols from key studies on this compound in horses.
Protocol 1: IV Infusion in Thoroughbred Horses
-
Objective: To investigate the pharmacokinetics and pharmacodynamics of this compound following intravenous administration.
-
Animals: Six adult Thoroughbred horses.
-
Drug Administration: this compound hydrochloride (80 µg/kg) was administered via intravenous infusion over a period of 2 minutes.
-
Sampling: Blood samples were collected for plasma analysis at various time points for 300 minutes following administration.
-
Analytical Method: Plasma concentrations of this compound were determined using liquid chromatography-mass spectrometry (LC-MS), with a limit of quantification of less than 0.1 ng/mL.
-
Pharmacodynamic Assessment: Sedation scores, head height, heart rate, cardiac index, and mean arterial pressure were measured concurrently.
Protocol 2: IV Bolus in Standardbred Horses
-
Objective: To assess plasma concentrations, evaluate red blood cell partitioning, and describe the pharmacokinetic model of this compound.
-
Animals: Eight adult Standardbred horses.
-
Drug Administration: A single intravenous bolus of this compound at a dosage of 100 µg/kg was administered.
-
Sampling: Blood samples (5 mL) were collected immediately before administration and at 2, 5, 10, 15, 20, 25, 30, 40, 50, 60, 75, 90, 105, 120, 150, and 180 minutes after injection.
-
Analytical Method: this compound concentrations in plasma and red blood cells were determined by high-performance liquid chromatography (HPLC).
-
Pharmacodynamic Assessment: A sedation score was recorded at each blood sampling time point.
Protocol 3: Low-Dose IV Administration with Exercise in Quarter Horses
-
Objective: To describe the serum concentrations and pharmacokinetics of a low dose of this compound followed by exercise.
-
Animals: Eight adult Quarter Horses.
-
Drug Administration: A single intravenous dose of 5 mg (approximately 0.01 mg/kg) of this compound was administered.
-
Procedure: This was immediately followed by 1 hour of exercise.
-
Sampling: Blood samples were collected at time 0 and at various times up to 72 hours post-administration.
-
Analytical Method: Drug concentrations were measured using a highly sensitive liquid chromatography-tandem mass spectrometry assay.
Clinical Considerations and Pharmacodynamics
The sedative and analgesic effects of this compound are dose-dependent. Intravenous doses typically range from 40 to 120 µg/kg. Higher doses produce deeper and more prolonged sedation. The onset of action after IV administration is rapid, occurring within 1-2 minutes, with maximum sedation achieved in 5-10 minutes. The sedative effects can last for up to 120 minutes, which corresponds with the long terminal elimination half-life of the drug.
Common side effects are primarily cardiovascular and include bradycardia, atrioventricular block, and initial hypertension followed by hypotension. A decrease in gastrointestinal motility has also been observed. Caution is advised when using this compound in horses with pre-existing cardiovascular conditions. The co-administration of other drugs, such as butorphanol, can enhance sedation and analgesia but may also increase respiratory depression. The use of potentiated sulfonamides intravenously in conjunction with this compound is contraindicated due to the risk of fatal cardiac arrhythmias.
Conclusion
The pharmacokinetics of this compound in horses are well-characterized by a two-compartment model, with a relatively long terminal elimination half-life that correlates with its duration of sedative action. The drug exhibits a significant partitioning into red blood cells, which may contribute to its sustained effects. The provided data and experimental protocols offer a robust foundation for further research and clinical application of this compound in equine medicine. Understanding these pharmacokinetic principles is essential for optimizing dosing regimens to ensure safe and effective sedation and analgesia in horses.
References
The Genesis of a Sedative: An In-depth Technical Guide to the Discovery and Historical Development of Romifidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of romifidine, a potent and selective α2-adrenergic agonist widely used as a sedative and analgesic in veterinary medicine, particularly in equine practice. The document traces the origins of this compound from the broader exploration of 2-amino-imidazoline derivatives, detailing its synthesis, preclinical and clinical evaluation, and eventual regulatory approval. Key experimental data are presented in structured tables for comparative analysis, and detailed methodologies of pivotal studies are outlined. Furthermore, this guide includes mandatory visualizations of the α2-adrenergic signaling pathway and a representative experimental workflow, rendered using Graphviz (DOT language), to facilitate a deeper understanding of its mechanism of action and the scientific process behind its development.
Introduction: The Quest for Selective Sedation
The development of this compound is rooted in the broader history of veterinary anesthesia and the search for agents that could provide reliable sedation and analgesia with a favorable safety profile. The mid-20th century saw significant advancements in veterinary anesthesiology, moving from general anesthetics like ether and chloroform to more controlled intravenous agents. The 1950s marked the establishment of veterinary anesthesiology as a distinct discipline, leading to the development of "balanced anesthesia," which combined different drugs to achieve desired effects while minimizing side effects.
A pivotal moment in sedative development was the discovery of α2-adrenoceptor agonists. These compounds offered a unique mechanism of action, providing dose-dependent sedation, analgesia, and muscle relaxation. The development of this compound by Boehringer Ingelheim was a logical progression in this field, building upon the company's experience with earlier α2-agonists like clonidine, which was initially synthesized in the early 1960s for potential use as a nasal decongestant but was later found to have significant hypotensive and sedative effects. This serendipitous discovery paved the way for the exploration of other imidazoline derivatives with more selective α2-adrenergic activity for veterinary use. This compound emerged from this research as a promising candidate, particularly for equine medicine.
Chemical Synthesis and Discovery
This compound, chemically known as N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is a derivative of the 2-aminoimidazoline class of compounds. The synthesis of its core imidazole-based structure is a multi-step process.[1]
A general synthetic pathway involves the following key steps:
-
Halogenation, Nitration, and Cyclisation: Substituted aniline derivatives undergo these reactions to form the key intermediate, N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine.[1]
-
Salt Formation: The base compound is then reacted with hydrochloric acid to produce this compound hydrochloride. This salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical formulations.[1]
Mechanism of Action: α2-Adrenergic Agonism
This compound exerts its sedative and analgesic effects by acting as a potent and selective agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi). The α2-adrenoceptors are found in both the central and peripheral nervous systems and are further divided into subtypes (α2A, α2B, and α2C).
The sedative effects of this compound are primarily mediated by the activation of presynaptic α2-receptors in the locus coeruleus of the brainstem. This activation inhibits the release of the neurotransmitter norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system and subsequent sedation.
The analgesic effects are attributed to the activation of α2-receptors in the dorsal horn of the spinal cord, which blocks the transmission of nociceptive signals.
Signaling Pathway
The binding of this compound to the α2-adrenergic receptor initiates a downstream signaling cascade that results in the physiological effects of sedation and analgesia.
Preclinical Development
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety. These studies were crucial in establishing the dose-response relationship and identifying the target species.
Early Efficacy and Dose-Response Studies
Initial preclinical studies in laboratory animals and the target species, horses, demonstrated the dose-dependent sedative and analgesic effects of this compound.
Table 1: Summary of Early Preclinical Sedative and Analgesic Effects of this compound in Horses
| Parameter | Dose of this compound | Observed Effect | Citation(s) |
| Sedation | 40 µg/kg IV | Produced a sedate/drowsy appearance for at least 45 minutes. | |
| 120 µg/kg IV | Produced rapid sedation that persisted for at least 60 minutes, with some horses remaining sedate at 180 minutes. | ||
| Analgesia | 40 µg/kg IV | Demonstrated a measurable analgesic effect. | |
| 120 µg/kg IV | The magnitude and duration of analgesia were significantly greater compared to the lower dose. | ||
| Head Ptosis | 40 µg/kg IV | Maximum head ptosis observed at 15 minutes, lasting for 150 minutes. | |
| 120 µg/kg IV | Maximum head ptosis observed at 30 minutes, lasting for 180 minutes. |
Comparative Studies with Other α2-Agonists
To position this compound within the existing landscape of veterinary sedatives, comparative studies were conducted against other α2-agonists like detomidine and xylazine.
Table 2: Comparative Sedative Effects of this compound, Detomidine, and Xylazine in Horses
| Drug and Dose | Sedative Effect | Ataxia | Duration of Action | Citation(s) |
| This compound (80 µg/kg IV) | Similar to xylazine and detomidine | Less than xylazine and detomidine | Longer than xylazine and detomidine | |
| Detomidine (20 µg/kg IV) | Similar to this compound | More pronounced than this compound | Shorter than this compound | |
| Xylazine (1 mg/kg IV) | Similar to this compound | More pronounced than this compound | Shorter than this compound |
Clinical Development and Regulatory Approval
Following promising preclinical results, this compound entered clinical development to evaluate its safety and efficacy in a larger population of horses under various clinical settings.
Clinical Trials
Clinical trials were designed to assess the efficacy of this compound for sedation during various non-surgical procedures, as a pre-anesthetic agent, and to further characterize its pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: A Representative Clinical Sedation Study in Horses
A common experimental design for evaluating a new sedative like this compound in horses would follow a prospective, randomized, and blinded crossover study design.
Table 3: Pharmacokinetic Parameters of this compound in Horses
| Parameter | Value (Mean ± SD) | Experimental Conditions | Citation(s) |
| Terminal Elimination Half-Life (t½β) | 138.2 ± (range 104.6-171.0) min | 80 µg/kg IV infusion over 2 min | |
| Systemic Clearance (Cl) | 32.4 ± (range 25.5-38.4) mL/min/kg | 80 µg/kg IV infusion over 2 min | |
| Volume of Distribution (Vd) | Central: 1.89 L/kg; Peripheral: 2.57 L/kg | 80 µg/kg IV infusion over 2 min | |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | 80 µg/kg IV infusion over 2 min |
Regulatory Approval
This compound was first available in Europe before being approved in the United States.
-
United States: On June 3, 2004, the U.S. Food and Drug Administration (FDA) approved the New Animal Drug Application (NADA) 141-229, filed by Boehringer Ingelheim Vetmedica, Inc., for Sedivet® (this compound hydrochloride) 1% Injection. The approved indications were for use as a sedative and analgesic to facilitate handling, clinical examinations, clinical procedures, and minor surgical procedures in adult horses, and as a preanesthetic prior to the induction of general anesthesia. Boehringer Ingelheim officially introduced Sedivet® to the U.S. market in July 2005.
Conclusion
The discovery and development of this compound represent a significant advancement in veterinary sedation, providing practitioners with a reliable and effective tool for managing horses during various procedures. Its journey from a derivative of earlier α2-adrenergic agonists to a widely used veterinary drug is a testament to the targeted research and development efforts of Boehringer Ingelheim. The detailed understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics has allowed for its safe and effective use in clinical practice. This technical guide has provided a comprehensive overview of this process, from its chemical synthesis to its clinical application, offering valuable insights for researchers and drug development professionals in the field of veterinary medicine.
References
An In-depth Technical Guide to the α2-Adrenoceptor Selectivity of Romifidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romifidine is an imidazole-derived sedative and analgesic agent utilized in veterinary medicine, acting as a potent and selective agonist at α2-adrenergic receptors (α2-ARs). This technical guide provides a detailed examination of this compound's selectivity for the α2-adrenoceptor. While specific quantitative binding and functional potency data for this compound are not widely available in peer-reviewed literature, this document consolidates existing qualitative comparisons with other well-characterized α2-AR agonists. Furthermore, it outlines the standard experimental methodologies employed to determine such selectivity, including detailed protocols for radioligand binding and functional G-protein activation assays. The guide also illustrates the canonical α2-AR signaling pathway and a typical experimental workflow for assessing receptor selectivity, providing researchers with the foundational knowledge and procedural frameworks relevant to the study of this class of compounds.
Introduction to this compound and α2-Adrenoceptor Selectivity
This compound, chemically N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is a cornerstone of equine sedation and analgesia. Its therapeutic effects are primarily mediated by its agonist activity at α2-adrenoceptors within the central and peripheral nervous systems. Activation of these G-protein coupled receptors (GPCRs) leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.
The clinical utility and side-effect profile of an α2-agonist are intrinsically linked to its receptor selectivity. High selectivity for α2-adrenoceptors over α1-adrenoceptors is desirable, as α1-adrenoceptor activation is associated with adverse effects such as peripheral vasoconstriction and hypertension. Adrenergic receptors are further divided into subtypes (α2A, α2B, α2C), and understanding a compound's affinity and functional potency at each of these is critical for predicting its full pharmacological profile.
Quantitative Characterization of Adrenoceptor Selectivity
To provide a quantitative context for understanding α2-AR selectivity, this section presents data for well-characterized α2-agonists. These values serve as a benchmark for where this compound would likely be positioned based on qualitative descriptions.
Receptor Binding Affinity Profile
Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The ratio of Ki values for α1 versus α2 receptors is a primary indicator of selectivity.
Table 1: Comparative α-Adrenoceptor Binding Affinities of Select Agonists
| Compound | Receptor Subtype | Ki (nM) | α2:α1 Selectivity Ratio | Reference |
|---|---|---|---|---|
| Clonidine | α2-Adrenoceptor | - | ~200:1 | [4] |
| α1-Adrenoceptor | - | |||
| Dexmedetomidine | α2-Adrenoceptor | - | ~1620:1 | [4] |
| α1-Adrenoceptor | - | |||
| This compound | α2-Adrenoceptor | Data Not Available | More selective than xylazine, less selective than dexmedetomidine. |
| | α1-Adrenoceptor | Data Not Available | | |
Note: Specific Ki values for individual receptor subtypes for clonidine and dexmedetomidine vary across studies. The selectivity ratio is the most consistently reported metric.
Functional Potency Profile
Functional potency, measured by the half-maximal effective concentration (EC50), describes the concentration of an agonist required to elicit 50% of its maximum effect. This is a critical measure of a drug's ability to not only bind to but also activate the receptor.
Table 2: Comparative α2-Adrenoceptor Functional Potency of Select Agonists
| Compound | Assay Type | Receptor Subtype | EC50 (nM) | Reference |
|---|---|---|---|---|
| Dexmedetomidine | [35S]GTPγS Binding | α2A | Partial Agonist | |
| α2B | Full Agonist | |||
| Clonidine | [35S]GTPγS Binding | α2A | Inactive | |
| α2B | Weak Partial Agonist | |||
| α2C | Inactive |
| This compound | Various | α2-Adrenoceptor | Data Not Available | - |
Note: Functional assays reveal subtype-specific differences in agonist efficacy, where a compound can be a full agonist at one subtype and a partial or inactive agent at another.
Experimental Protocols for Determining Selectivity
The following sections detail representative protocols for the key in vitro assays used to quantify the binding affinity and functional potency of compounds like this compound.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Objective: To determine the Ki of this compound for α1 and α2-adrenoceptor subtypes.
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing a single human α-adrenoceptor subtype (e.g., α1A, α2A).
-
Membrane Preparation: Homogenized cell membranes containing the receptor of interest.
-
Radioligand:
-
For α2-ARs: [3H]-Rauwolscine or [3H]-Yohimbine (antagonists).
-
For α1-ARs: [3H]-Prazosin (antagonist).
-
-
Test Compound: this compound hydrochloride.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Apparatus: 96-well plates, cell harvester, scintillation counter, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
Methodology:
-
Membrane Preparation: Cultured cells are harvested, washed, and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the binding buffer. Protein concentration is determined via a BCA or Bradford assay.
-
Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL. Each well contains:
-
150 µL of membrane preparation (e.g., 10-50 µg protein).
-
50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M).
-
50 µL of the appropriate radioligand at a fixed concentration (typically near its Kd value).
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competing compound).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.
-
-
Incubation: Plates are incubated for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Filters are washed multiple times with ice-cold wash buffer.
-
Quantification: Filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting NSB from total binding.
-
The data are plotted as percent specific binding versus the log concentration of this compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It provides a measure of agonist potency (EC50) and efficacy (Emax).
Objective: To determine the EC50 and Emax of this compound at α2-adrenoceptor subtypes.
Materials:
-
Cell Membranes: Prepared from cells expressing the α2-AR subtype of interest (as described above).
-
Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Reagents: GDP (Guanosine diphosphate), MgCl2, NaCl.
-
Test Compound: this compound hydrochloride.
-
Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
Methodology:
-
Assay Setup: The reaction is conducted in 96-well plates.
-
Pre-incubation: Cell membranes (e.g., 5-20 µg protein) are pre-incubated with GDP (e.g., 10 µM) for 15-20 minutes on ice. This ensures that G-proteins are in their inactive, GDP-bound state.
-
Reaction Initiation: The following are added to the wells:
-
Varying concentrations of this compound.
-
A fixed concentration of [35S]GTPγS (e.g., 0.1-0.5 nM).
-
-
Controls:
-
Basal Binding: Contains membranes and [35S]GTPγS only (no agonist).
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation: Plates are incubated at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, similar to the radioligand binding assay.
-
Quantification: Radioactivity is measured via scintillation counting.
-
Data Analysis:
-
The amount of agonist-stimulated [35S]GTPγS binding is determined by subtracting basal binding.
-
Data are plotted as stimulated binding versus the log concentration of this compound.
-
A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and the Emax (maximal stimulation, or efficacy) relative to a standard full agonist like norepinephrine.
-
Visualizing Pathways and Workflows
α2-Adrenoceptor Signaling Pathway
This compound, as an α2-AR agonist, activates the Gi/o family of G-proteins. The canonical signaling cascade initiated by this activation is depicted below.
Caption: Canonical α2-Adrenoceptor Signaling Pathway.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of a compound like this compound involves a structured series of experiments. The diagram below outlines a typical workflow.
Caption: Workflow for Adrenoceptor Selectivity Profiling.
Conclusion
This compound is a clinically effective α2-adrenoceptor agonist whose pharmacological action is defined by its selectivity for this receptor class. While direct quantitative comparisons of its binding and functional parameters at α1 versus α2 adrenoceptors are not extensively documented in publicly accessible literature, qualitative evidence firmly establishes its position as a selective agent, superior to first-generation compounds. The experimental protocols and workflows detailed in this guide provide the necessary framework for researchers to conduct such quantitative analyses, contributing to a more refined understanding of this compound's molecular pharmacology and aiding in the development of future generations of selective α2-adrenoceptor agonists.
References
- 1. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro and In Vivo Efficacy of Romifidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial efficacy studies of romifidine, an alpha-2 adrenergic receptor agonist. The document synthesizes available in vitro and in vivo data, focusing on quantitative analysis, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound is a potent alpha-2 adrenoceptor agonist used in veterinary medicine, primarily in horses, for its sedative and analgesic properties.[1] Its mechanism of action involves the stimulation of alpha-2 adrenergic receptors in the central and peripheral nervous systems, leading to a decrease in the release of norepinephrine and subsequent sedation, analgesia, and muscle relaxation.[2][3] This guide delves into the foundational studies that have characterized its efficacy.
In Vitro Efficacy of this compound
Direct quantitative in vitro studies detailing the binding affinity (Kᵢ or IC₅₀ values) and functional potency (EC₅₀ values) of this compound at alpha-adrenoceptor subtypes are not extensively available in the public domain. However, comparative studies have established its profile as a selective alpha-2 adrenoceptor agonist.
Adrenoceptor Selectivity
In vitro studies have demonstrated that this compound is more selective for the alpha-2 adrenoceptor compared to older alpha-2 agonists like xylazine, but is less selective than medetomidine.[4] This selectivity for the alpha-2 receptor over the alpha-1 receptor is crucial for its therapeutic effects, as activation of alpha-1 receptors can lead to undesirable side effects.[5]
Mechanism of Action: Alpha-2 Adrenergic Signaling
This compound exerts its effects by activating alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an inhibitory G-protein (Gᵢ), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological effects of sedation and analgesia.
Experimental Protocols: In Vitro Radioligand Binding Assay
While specific data for this compound is limited, a general protocol for determining the binding affinity of a compound to alpha-2 adrenergic receptors using a radioligand binding assay is provided below. This method is considered the gold standard for quantifying ligand-receptor interactions.
Objective: To determine the binding affinity (Kᵢ) of this compound for alpha-2 adrenergic receptors.
Materials:
-
Cell membranes expressing the target alpha-2 adrenergic receptor subtype.
-
Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).
-
Non-specific binding control (e.g., phentolamine).
-
This compound in serial dilutions.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of this compound.
-
Incubation: Add cell membranes, radioligand, and either buffer, non-specific ligand, or this compound to the respective wells. Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been extensively studied, primarily in equine models. These studies have provided valuable data on its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Profile
Pharmacokinetic studies in horses have characterized the absorption, distribution, metabolism, and excretion of this compound. Following intravenous administration, this compound exhibits a two-compartment model distribution.
| Parameter | Value (mean ± SD or range) | Animal Model | Reference |
| Terminal Elimination Half-Life (t½) | 3.09 ± 1.18 h | Quarter Horses | |
| Systemic Clearance (Cl) | 34.1 ± 6.06 mL/min/kg | Quarter Horses | |
| Volume of Distribution (Vd) | 4.89 ± 1.31 L/kg | Quarter Horses |
Pharmacodynamic Effects: Sedation and Analgesia
This compound produces reliable, dose-dependent sedation and analgesia. The sedative effects are characterized by lowering of the head, muscle relaxation, and reduced responsiveness to stimuli.
| Dose (IV) | Sedative Effect | Analgesic Effect | Animal Model | Reference | | :--- | :--- | :--- | :--- | | 40 µg/kg | Moderate sedation | Minimal | Horses | | | 80 µg/kg | Deep sedation, equipotent to xylazine (1 mg/kg) and detomidine (20 µg/kg) | Significant analgesia | Horses | | | 120 µg/kg | Profound and prolonged sedation | Significant analgesia | Horses | |
Cardiovascular Effects
As with other alpha-2 agonists, this compound administration can lead to significant cardiovascular effects, including an initial hypertension followed by a more prolonged period of hypotension and bradycardia.
Experimental Protocols: In Vivo Sedation and Analgesia Study in Horses
Objective: To evaluate the sedative and analgesic efficacy of intravenously administered this compound in horses.
Animals: Healthy adult horses, acclimatized to the experimental setting. A crossover design is often employed where each horse receives all treatments.
Drug Administration: this compound is administered intravenously (IV) at various doses (e.g., 40, 80, 120 µg/kg). A placebo control (saline) is also included.
Sedation Assessment:
-
Head Height: Measured as the distance from the lower lip to the ground at fixed time points post-administration.
-
Response to Stimuli: Assessed by observing the horse's reaction to auditory (e.g., clapping) and tactile (e.g., touching the poll) stimuli. A scoring system is typically used to quantify the level of sedation.
Analgesia Assessment:
-
Nociceptive Threshold Testing: A mechanical or thermal stimulus is applied to a specific body area (e.g., coronary band), and the latency to a withdrawal response is measured.
Cardiovascular Monitoring:
-
Heart rate and rhythm are monitored continuously using electrocardiography (ECG).
-
Arterial blood pressure is measured via an indwelling arterial catheter.
Data Analysis:
-
Pharmacokinetic parameters are calculated from plasma drug concentrations over time.
-
Sedation and analgesia scores, as well as cardiovascular parameters, are analyzed using appropriate statistical methods (e.g., ANOVA for repeated measures) to compare the effects of different doses of this compound and placebo over time.
References
- 1. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (this compound, detomidine and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpdsolutions.co.za [cpdsolutions.co.za]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perioperative use of selective alpha-2 agonists and antagonists in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Romifidine as a Preanesthetic Agent in Animal Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of romifidine's use as a preanesthetic agent in veterinary surgery, focusing on its pharmacological properties, recommended dosages, and experimental evaluation. The protocols outlined below are intended to guide researchers in the safe and effective application of this compound in preclinical and clinical studies.
Introduction
This compound is a potent and selective alpha-2 adrenergic receptor agonist widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2][3] As a preanesthetic agent, it facilitates smoother induction and recovery from general anesthesia, often reducing the required doses of induction and maintenance agents.[4][5] It is particularly noted for causing less ataxia compared to other alpha-2 agonists like xylazine and detomidine, making it a preferred choice in equine practice. This compound is effective in various species, including horses and dogs, and can be used in combination with other agents to achieve balanced anesthesia.
Mechanism of Action
This compound exerts its effects by binding to and activating alpha-2 adrenergic receptors in the central and peripheral nervous systems. This activation inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation. The signaling pathway is initiated by the binding of this compound to the G-protein coupled alpha-2 adrenergic receptor.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is characterized by a rapid onset and a relatively long duration of action. Following intravenous administration in horses, the terminal elimination half-life has been reported to be approximately 138 minutes. The sedative and cardiovascular effects of this compound are well-correlated with its plasma concentrations. Systemic clearance is approximately 32.4 to 34.1 mL/min/kg in horses.
Pharmacodynamically, this compound produces dose-dependent sedation and analgesia. Cardiovascular effects are biphasic, with an initial increase in arterial blood pressure followed by a more prolonged period of hypotension and bradycardia. Respiratory rate is often decreased.
Data Presentation: Dosages and Physiological Effects
The following tables summarize quantitative data on the use of this compound as a preanesthetic agent in dogs and horses from various studies.
Table 1: Recommended Dosages of this compound for Preanesthesia
| Species | Dosage Range (µg/kg) | Route of Administration | Notes | Reference |
| Dog | 40 - 80 | Intravenous (IV) / Intramuscular (IM) | Higher doses lead to more profound sedation and greater reduction in anesthetic requirements. | |
| Horse | 40 - 120 | Intravenous (IV) | Often used in combination with butorphanol for enhanced sedation and analgesia. |
Table 2: Effects of this compound Premedication on Anesthetic Requirements
| Species | This compound Dose (µg/kg) | Anesthetic Agent | Reduction in Induction Dose | Reduction in Maintenance Concentration | Reference |
| Dog | 40 (IV) | Thiopentone | 57% | - | |
| Dog | 80 (IV) | Thiopentone | 74% | - | |
| Dog | 40 (IV) | Halothane | - | 19% | |
| Dog | 80 (IV) | Halothane | - | 50% | |
| Horse | 100 (IV) | Ketamine | Not specified, used for induction | - |
Table 3: Cardiopulmonary Effects of this compound Premedication
| Species | This compound Dose (µg/kg) | Heart Rate | Mean Arterial Pressure (MAP) | Respiratory Rate | Reference |
| Dog | 40 (IM) | No significant change | No significant change | No significant change | |
| Horse | 80 (IV) | Significant reduction | Initial increase, then stabilization | Not specified | |
| Horse | 100 (IV) | Decrease (30-33 beats/min) | Decrease | Decrease (9-11 breaths/min) |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the preanesthetic effects of this compound.
Protocol 1: Evaluation of Sedation and Anesthetic Sparing Effects in Dogs
Objective: To determine the sedative efficacy and the dose-sparing effect of this compound on induction and maintenance anesthetics.
Animals: Healthy adult dogs of a specified breed and weight range.
Materials:
-
This compound hydrochloride
-
Saline solution (placebo)
-
Induction agent (e.g., propofol, thiopentone)
-
Inhalant anesthetic (e.g., isoflurane, sevoflurane)
-
Intravenous catheters, syringes, needles
-
Anesthesia machine with vaporizer and monitoring equipment (ECG, pulse oximeter, capnograph, non-invasive blood pressure)
-
Scoring systems for sedation and quality of recovery
Procedure:
-
Acclimatization and Baseline: Acclimatize dogs to the experimental environment. Record baseline physiological parameters (heart rate, respiratory rate, rectal temperature, and blood pressure) for 15-30 minutes.
-
Premedication: Administer this compound (e.g., 40 µg/kg IM) or an equivalent volume of saline (control group).
-
Sedation Assessment: At 10-15 minutes post-premedication, assess the level of sedation using a validated scoring system.
-
Anesthesia Induction: Administer the induction agent (e.g., propofol) intravenously to effect, until endotracheal intubation is possible. Record the total dose of the induction agent required.
-
Anesthesia Maintenance: Connect the dog to the anesthesia machine and maintain anesthesia with the inhalant anesthetic for a predetermined duration (e.g., 60 minutes). Monitor and record physiological variables every 5 minutes.
-
Recovery: Discontinue the anesthetic and monitor the time to extubation, sternal recumbency, and standing. Assess the quality of recovery using a scoring system.
Protocol 2: Evaluation of Cardiopulmonary Effects in Horses
Objective: To assess the cardiovascular and respiratory effects of this compound as a preanesthetic agent.
Animals: Healthy adult horses.
Materials:
-
This compound hydrochloride
-
Arterial catheter
-
Central venous catheter
-
ECG machine
-
Invasive blood pressure monitoring system
-
Blood gas analyzer
-
Equipment for cardiac output measurement (e.g., thermodilution)
Procedure:
-
Instrumentation: Place an arterial catheter in the facial or metatarsal artery and a central venous catheter in the jugular vein under local anesthesia.
-
Baseline Measurements: Allow the horse to stabilize and record baseline cardiovascular parameters (heart rate, invasive arterial blood pressure, central venous pressure) and respiratory parameters (respiratory rate, arterial blood gases).
-
Drug Administration: Administer this compound intravenously at the desired dose (e.g., 80 µg/kg).
-
Data Collection: Record all cardiovascular and respiratory parameters continuously or at frequent intervals (e.g., every 5 minutes) for a specified period (e.g., 120 minutes).
-
Data Analysis: Analyze the changes in hemodynamic and respiratory variables from baseline over time.
Logical Relationships in Preanesthetic Application
The decision to use this compound and the expected outcomes are based on a logical progression of its known properties.
Safety and Precautions
-
This compound should be used with caution in animals with pre-existing cardiovascular or respiratory disease.
-
Due to its potent sedative effects, appropriate handling and monitoring of the animal are essential.
-
The analgesic effects of this compound may mask signs of pain, so careful postoperative assessment is necessary.
-
Accidental self-injection in humans can cause sedation, hypotension, and bradycardia; immediate medical attention is required.
Conclusion
This compound is a valuable and effective preanesthetic agent in animal surgery, offering reliable sedation, analgesia, and a reduction in the required doses of other anesthetic drugs. Its favorable profile, particularly in horses, makes it a cornerstone of many anesthetic protocols. The data and protocols presented here provide a framework for the continued investigation and application of this compound in research and clinical settings.
References
- 1. AAEP Responds to NRHA Approval of this compound - The Equiery [equiery.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Dose-sparing effects of this compound premedication for thiopentone and halothane anaesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of detomidine or this compound constant rate infusion on plasma lactate concentration and inhalant requirements during isoflurane anaesthesia in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Romifidine in Equines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of romifidine in equines, including detailed protocols, quantitative data, and a description of the underlying signaling pathway. This compound is a potent alpha-2 adrenergic agonist used in horses for sedation, analgesia, and as a preanesthetic agent.[1][2][3]
Mechanism of Action
This compound acts as a selective agonist at alpha-2 adrenergic receptors, which are G protein-coupled receptors.[1][4] Stimulation of these receptors in the central and peripheral nervous systems leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.
Signaling Pathway of this compound
The binding of this compound to the alpha-2 adrenergic receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gi protein also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Quantitative Data
The following tables summarize key quantitative data related to the intravenous administration of this compound in equines.
Table 1: Dosage Recommendations for Intravenous this compound in Horses
| Application | Dosage (µg/kg) | Onset of Action | Duration of Sedation |
| Mild Sedation | 40 | 1-2 minutes | Up to 150 minutes |
| Moderate to Deep Sedation | 80 - 120 | 1-2 minutes | 180 minutes or more |
| Premedication (prior to ketamine) | 100 | 5-10 minutes (before induction) | N/A |
| Premedication (general anesthesia) | 40 - 80 | 5-10 minutes (before induction) | N/A |
| Combination with Butorphanol | 40 - 120 (this compound) + 50 (butorphanol) | ~5 minutes | Longer than this compound alone |
Table 2: Pharmacokinetic Parameters of Intravenous this compound (80 µg/kg) in Horses
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | |
| Time to Maximum Concentration (Tmax) | 4 minutes | |
| Terminal Elimination Half-life (t½β) | 138.2 (104.6-171.0) min | |
| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | |
| Volume of Central Compartment (Vc) | 1.89 (0.93-2.39) L/kg | |
| Volume of Peripheral Compartment (Vp) | 2.57 (1.71-4.19) L/kg |
Data presented as mean ± standard deviation or median (range) where applicable.
Experimental Protocols
Protocol 1: Evaluation of Sedative and Analgesic Effects of Intravenous this compound
This protocol is designed to assess the dose-dependent sedative and analgesic effects of this compound.
Materials:
-
This compound hydrochloride solution (10 mg/mL)
-
Sterile saline solution
-
Syringes and needles
-
Catheters for intravenous administration
-
Heart rate and respiratory rate monitor
-
Stopwatch
-
Sedation and analgesia scoring systems
Procedure:
-
Animal Preparation: Use healthy adult horses, acclimatized to the experimental setting. A thorough physical examination should be conducted prior to the study. Food should be withheld for a few hours before administration, but water can be available.
-
Baseline Measurements: Record baseline physiological parameters, including heart rate, respiratory rate, and rectal temperature. Assess baseline sedation and response to a noxious stimulus (e.g., skin prick) using a validated scoring system.
-
Drug Administration: Administer this compound intravenously at the desired dose (e.g., 40 µg/kg or 120 µg/kg). A control group should receive an equivalent volume of sterile saline. The injection should be given slowly over 1-2 minutes.
-
Post-Administration Monitoring:
-
Record physiological parameters at regular intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) post-administration.
-
Assess sedation levels using a scoring system that evaluates head ptosis, ear droop, and response to external stimuli at the same time points.
-
Evaluate analgesia by measuring the response to a standardized noxious stimulus at the same time points.
-
-
Data Analysis: Compare the changes in physiological parameters, sedation scores, and analgesia scores from baseline and between different dose groups using appropriate statistical methods.
Experimental Workflow:
Protocol 2: Pharmacokinetic Study of Intravenous this compound
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in horses.
Materials:
-
This compound hydrochloride solution (10 mg/mL)
-
Sterile saline solution
-
Intravenous catheters
-
Heparinized blood collection tubes
-
Centrifuge
-
Equipment for sample storage (-20°C or lower)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) or equivalent analytical equipment
Procedure:
-
Animal Preparation: Use healthy adult horses with a known body weight. Place an intravenous catheter in a jugular vein for drug administration and another in the contralateral vein for blood sampling.
-
Drug Administration: Administer a single intravenous bolus of this compound at a specific dose (e.g., 80 µg/kg) over a short period (e.g., 2 minutes).
-
Blood Sampling: Collect blood samples into heparinized tubes at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 300, and 480 minutes post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or below until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method such as HPLC-MS.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data. This typically involves non-compartmental or compartmental analysis to determine parameters such as Cmax, Tmax, t½β, Cl, and volume of distribution.
Important Considerations
-
Cardiovascular Effects: this compound can cause an initial hypertension followed by a more prolonged hypotension, as well as bradycardia and atrioventricular blocks. Careful monitoring of cardiovascular parameters is essential.
-
Ataxia: Horses sedated with this compound may exhibit ataxia (incoordination). Measures should be in place to prevent injury.
-
Individual Variation: The response to this compound can vary between individual horses.
-
Drug Combinations: this compound is often used in combination with other drugs, such as butorphanol for enhanced analgesia or ketamine for induction of anesthesia. Dosages may need to be adjusted when used in combination.
-
Contraindications: Use with caution in horses with pre-existing cardiovascular or respiratory disease. The concurrent intravenous use of potentiated sulfonamides with alpha-2-agonists has been reported to cause fatal cardiac arrhythmias.
References
- 1. jarvm.com [jarvm.com]
- 2. Alpha-2 agonists as pain therapy in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different contractile effects of alpha1- and alpha2-adrenergic agonists on horse isolated common digital artery smooth muscle ring preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Romifidine and Ketamine for General Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of romifidine in combination with ketamine for general anesthesia in veterinary research and clinical practice. The information is compiled from various studies and is intended to guide researchers in designing and executing experiments involving this anesthetic combination.
Introduction
The combination of this compound, a potent α2-adrenergic agonist, and ketamine, a dissociative anesthetic, is widely utilized to induce and maintain short-duration general anesthesia in various animal species. This compound provides sedation, muscle relaxation, and analgesia, which complements the hypnotic and analgesic effects of ketamine. This combination often results in a smooth induction and recovery from anesthesia.[1][2][3] The sedative effects of this compound are longer-lasting compared to xylazine, another α2-agonist, which can be advantageous in certain procedures.[1][4]
Mechanism of Action
This compound acts as a selective agonist at α2-adrenergic receptors in the central and peripheral nervous systems. Activation of these receptors in the brain and spinal cord inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation. Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and pain signaling. By blocking the NMDA receptor, ketamine induces a state of "dissociative anesthesia," characterized by catalepsy, amnesia, and profound analgesia. The synergistic interaction between the sedative and analgesic properties of this compound and the dissociative anesthetic effects of ketamine allows for a reduced dosage of each drug, minimizing dose-dependent side effects.
Experimental Protocols
The following protocols are derived from published studies and should be adapted based on the specific research needs, animal species, health status, and desired depth and duration of anesthesia.
Anesthetic Protocol in Horses
A common protocol for short-duration anesthesia in horses involves the intravenous administration of this compound followed by ketamine.
Materials:
-
This compound hydrochloride (e.g., Sedivet®)
-
Ketamine hydrochloride (e.g., Ketaset®)
-
Sterile syringes and needles
-
Intravenous catheter
Procedure:
-
Administer this compound at a dose of 100 µg/kg intravenously.
-
Allow 5 to 10 minutes for sedation to take full effect. The horse should appear calm with a lowered head.
-
Induce anesthesia by administering ketamine at a dose of 2.0-2.2 mg/kg intravenously.
-
Recumbency is typically achieved within 1-2 minutes.
-
For maintenance of anesthesia, a continuous intravenous infusion of ketamine (0.1 mg/kg/min) can be administered.
Anesthetic Protocol in Dogs
In dogs, the combination can be administered intramuscularly. Premedication with an agent like methotrimeprazine may be used.
Materials:
-
This compound hydrochloride
-
Ketamine hydrochloride
-
Optional: Methotrimeprazine
-
Sterile syringes and needles
Procedure:
-
(Optional) Premedicate with methotrimeprazine (1 mg/kg) intravenously.
-
After 15 minutes, administer a combination of this compound (dose can be varied, e.g., 80 µg/kg) and ketamine (15 mg/kg) intramuscularly.
-
Monitor for the onset of anesthesia, which typically occurs within minutes.
Anesthetic Protocol in Cats
For cats, intramuscular administration is also a common route.
Materials:
-
This compound hydrochloride
-
Ketamine hydrochloride
-
Sterile syringes and needles
Procedure:
-
Administer a combination of this compound and ketamine intramuscularly. Specific dosages can be varied to achieve the desired anesthetic depth and duration.
-
Monitor vital signs closely throughout the procedure.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the this compound-ketamine anesthetic combination.
Table 1: Dosages and Administration Routes in Different Species
| Species | This compound Dose | Ketamine Dose | Route of Administration | Reference(s) |
| Horse | 100 µg/kg | 2.0-2.2 mg/kg | Intravenous | |
| Horse | 40 µg/kg | 2 mg/kg | Intravenous | |
| Dog | 80 µg/kg | 15 mg/kg | Intramuscular | |
| Cat | Varies | Varies | Intramuscular | |
| Pig | 0.15-0.20 mg/kg | 10-20 mg/kg | Intramuscular |
Table 2: Anesthetic Timelines (Mean ± SD)
| Species | Induction Time (min) | Duration of Anesthesia (min) | Recovery Time (min) | Reference(s) |
| Horse | 7 ± 1.01 | 48 ± 1.0 | 62 ± 1.07 | |
| Horse | - | 20.8 ± 2.3 | - | |
| Dog | - | 71.60 ± 3.07 to 84.00 ± 6.20 | - |
Table 3: Cardiopulmonary Effects in Horses (this compound/Ketamine Combination)
| Parameter | Baseline | During Anesthesia | Reference(s) |
| Heart Rate (beats/min) | ~40-50 | Decreased initially, then returned to near baseline after ketamine | |
| Mean Arterial Pressure (mmHg) | ~90-100 | Increased | |
| Respiratory Rate (breaths/min) | ~12-20 | Slightly decreased | |
| Cardiac Index | Normal | Decreased | |
| Systemic Vascular Resistance | Normal | Increased |
Potential Adverse Effects and Considerations
-
Cardiovascular: Bradycardia is a common side effect of α2-agonists like this compound, although this is often counteracted to some extent by the sympathomimetic effects of ketamine. Atrioventricular blocks have also been reported. Hypertension can occur following the initial administration of this compound.
-
Respiratory: Respiratory depression can occur, and apnea has been observed in some cases, suggesting that ventilatory support may be necessary.
-
Musculoskeletal: Myoclonia, shivering, and muscle spasms have been reported during anesthesia in dogs.
-
Gastrointestinal: Emesis can occur, particularly in cats and dogs.
-
Recovery: Recoveries are generally smooth, but ataxia may be observed, especially if other sedatives like diazepam are included in the protocol. The duration of recumbency and recovery can be longer with this compound compared to xylazine.
Conclusion
The combination of this compound and ketamine provides a reliable and effective method for inducing and maintaining general anesthesia for short procedures in a variety of animal species. Researchers and clinicians should carefully consider the species-specific dosages and potential side effects. Appropriate monitoring of cardiovascular and respiratory function is essential to ensure patient safety. The information provided in these notes should serve as a foundation for developing tailored anesthetic protocols for specific research applications.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of this compound and xylazine when used with diazepam/ketamine for short duration anesthesia in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiopulmonary effects of this compound/ketamine or xylazine/ketamine when used for short duration anesthesia in the horse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Romifidine in Plasma by HPLC-MS/MS
Abstract
This application note details a sensitive and robust method for the quantification of romifidine in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of this compound. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.
Introduction
This compound is a potent α2-adrenergic agonist used in veterinary medicine for its sedative and analgesic properties.[1][2] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies, dose-response evaluations, and regulatory submissions. This document describes a validated HPLC-MS/MS method that offers high sensitivity and selectivity for the determination of this compound in a complex biological matrix like plasma. The method is suitable for high-throughput analysis in a clinical research setting.
Experimental
-
This compound reference standard
-
Internal Standard (IS) (e.g., an isotopically labeled this compound or a structurally similar compound like clonidine or ketoconazole).[3]
-
HPLC-grade methanol, acetonitrile, and water.[1]
-
Formic acid (≥97% purity).[1]
-
Methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Drug-free plasma for calibration standards and quality control samples.
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system, is recommended. Specific models and manufacturers may vary, but the system should be capable of performing Selected Reaction Monitoring (SRM).
Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
2.3.1. Protein Precipitation (PPT) Protocol Protein precipitation is a simpler and faster method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.
2.3.2. Liquid-Liquid Extraction (LLE) Protocol LLE offers a cleaner extract, potentially reducing matrix effects.
-
To 500 µL of plasma sample, add the internal standard.
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 2260 g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 120 µL of 5% acetonitrile in water with 0.2% formic acid.
-
Inject an aliquot (e.g., 40 µL) into the HPLC-MS/MS system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile (or methanol)
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: 5-40 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Ion Transitions: The specific mass transitions for this compound and the internal standard should be optimized. For clonidine, a similar compound, a common transition is m/z 230.0 → 213.0. The exact m/z values for this compound would need to be determined by infusing a standard solution.
-
Instrument Parameters: Parameters such as nebulizer gas, curtain gas, collision energy, and declustering potential should be optimized for maximum signal intensity.
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: The method should be linear over a defined concentration range. For similar compounds, ranges of 0.01-10 ng/mL have been reported.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. LLOQs of 0.01 ng/mL have been achieved for this compound.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).
-
Recovery: The extraction efficiency of the method.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Data Presentation
The following tables summarize the quantitative data for a typical this compound bioanalytical method.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Condition |
| HPLC System | Standard HPLC system with a binary pump and autosampler |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole with ESI source |
| Ionization Mode | Positive (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.01 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.01 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%) | 85 - 115% |
| Inter-day Accuracy (%) | 85 - 115% |
| Mean Recovery | > 80% |
Visualizations
Caption: Workflow for this compound Quantification in Plasma.
Caption: Simplified α2-Adrenergic Signaling Pathway.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plasma. This application note serves as a comprehensive guide for the implementation of this method in a research or drug development setting, ensuring accurate and reproducible results for pharmacokinetic and pharmacodynamic assessments.
References
Application Notes and Protocols for Studying the Sedative Effects of Romifidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Romifidine is a potent and selective alpha-2 adrenergic receptor agonist widely used in veterinary medicine for its sedative and analgesic properties.[1][2] As a member of the imino-imidazolidine class of drugs, its primary mechanism of action involves the stimulation of presynaptic α2-adrenoceptors in the central nervous system, which in turn inhibits the release of norepinephrine, leading to a state of sedation, muscle relaxation, and analgesia.[1][2] These application notes provide a comprehensive overview of the experimental design and protocols for effectively studying the sedative effects of this compound in various animal models. The provided methodologies are intended to guide researchers in obtaining reliable and reproducible data for preclinical and clinical investigations.
Mechanism of Action: Alpha-2 Adrenergic Receptor Signaling
This compound's sedative effects are mediated through its agonistic activity on α2-adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to a decrease in neuronal firing and neurotransmitter release.
Caption: this compound's α2-adrenergic receptor signaling pathway.
Experimental Design and Protocols
A robust experimental design is crucial for the accurate assessment of this compound's sedative effects. The following protocols are recommended for preclinical studies in common animal models.
Experimental Workflow
Caption: General experimental workflow for studying this compound's sedative effects.
Animal Models and Husbandry
-
Species: Horses, dogs, and cats are the most clinically relevant species for studying this compound.[3] Rodent models can also be utilized for initial screening and mechanistic studies.
-
Acclimation: All animals should undergo an acclimation period of at least one week in the housing facility before the start of the experiment to minimize stress-related variables.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the procedure.
Drug Preparation and Administration
-
Formulation: this compound hydrochloride is typically available as a 10 mg/mL injectable solution.
-
Dosage: The dosage of this compound should be determined based on the species and the desired level of sedation. Dose-response studies are recommended to establish the optimal dose.
-
Administration: Intravenous (IV) or intramuscular (IM) administration are the most common routes. The route of administration can affect the onset and duration of sedation.
Behavioral Assessment of Sedation
A numerical rating scale (NRS) can be used to assess the level of sedation. Key parameters to evaluate include:
-
Head Height Above Ground (HHAG): Measured as the distance from the ground to the lowest point of the chin. A significant decrease from baseline indicates sedation.
-
Response to Auditory Stimuli: A sudden loud noise (e.g., a clap) is produced out of the horse's line of sight.
-
Response to Tactile Stimuli: Gentle but firm pressure is applied to the wither region.
-
Ataxia: The degree of incoordination is observed as the horse is walked in a straight line.
Sedation Scoring Scale for Horses (Example)
| Score | Head Position | Response to Auditory Stimulus | Response to Tactile Stimulus | Ataxia |
| 0 | Normal | Alert, head and ears move towards sound | Normal skin twitch | None |
| 1 | Slightly lowered | Delayed or reduced response | Reduced skin twitch | Mild swaying |
| 2 | Moderately lowered | Minimal response | Minimal or no skin twitch | Obvious swaying, wide-based stance |
| 3 | Head near the ground | No response | No response | Severe swaying, reluctance to move |
A composite sedation scale can be employed to evaluate the depth of sedation.
-
Spontaneous Posture: Observation of the dog's posture in its enclosure (e.g., standing, sternal recumbency, lateral recumbency).
-
Response to Auditory Stimuli: Calling the dog's name or a gentle clap.
-
Jaw and Tongue Relaxation: Assessed by gently opening the mouth.
-
Resistance to Lateral Recumbency: The ease with which the dog can be placed in a lateral position.
Sedation Scoring Scale for Dogs (Example)
| Score | Spontaneous Posture | Response to Auditory Stimulus | Jaw and Tongue Relaxation | Resistance to Lateral Recumbency |
| 0 | Standing/Sitting, alert | Readily responds | Normal tone | Resists |
| 1 | Sternal recumbency, drowsy | Responds to voice | Slight relaxation | Moderate resistance |
| 2 | Sternal or lateral recumbency, asleep | Responds to loud noise | Moderate relaxation | Minimal resistance |
| 3 | Lateral recumbency, deep sleep | No response | Flaccid jaw and tongue | No resistance |
Physiological Monitoring
Continuous monitoring of physiological parameters is essential to assess the cardiovascular and respiratory effects of this compound.
-
Heart Rate (HR): Monitored using a stethoscope, electrocardiogram (ECG), or a pulse oximeter.
-
Respiratory Rate (RR): Monitored by observing thoracic excursions or using a capnograph.
-
Rectal Temperature: Measured at regular intervals.
Data should be recorded at baseline and at predefined time points post-administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).
Electroencephalography (EEG) Monitoring (Optional)
EEG can provide an objective measure of the level of sedation by analyzing changes in brain wave activity.
-
Electrode Placement: Subdermal needle electrodes are placed on the scalp according to a standardized montage for the specific species.
-
Data Acquisition: Continuous EEG is recorded throughout the experimental period.
-
Data Analysis: Quantitative EEG (qEEG) analysis can be performed to assess parameters such as the spectral edge frequency, which is known to decrease with increasing sedation.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups and time points.
Table 1: Dose-Dependent Sedative Effects of Intravenous this compound in Horses
| Dose (µg/kg) | Mean Sedation Score (at 30 min) | Onset of Sedation (min) | Duration of Sedation (min) |
| 40 | 1.8 ± 0.4 | 2-5 | 45-60 |
| 80 | 2.5 ± 0.3 | 1-3 | 90-120 |
| 120 | 2.9 ± 0.2 | 1-2 | >120 |
| Data are presented as mean ± standard deviation and are compiled from representative studies. |
Table 2: Physiological Effects of Intravenous this compound in Dogs
| Dose (µg/kg) | Mean Heart Rate (beats/min at 15 min) | % Change from Baseline HR | Mean Respiratory Rate (breaths/min at 15 min) | % Change from Baseline RR |
| 20 | 55 ± 8 | -35% | 14 ± 4 | -22% |
| 40 | 48 ± 6 | -45% | 12 ± 3 | -33% |
| 80 | 42 ± 5 | -55% | 10 ± 2 | -44% |
| Data are presented as mean ± standard deviation and are compiled from representative studies. |
Table 3: Comparative Sedative Effects of this compound and Medetomidine in Cats (Intramuscular)
| Drug | Dose (µg/kg) | Mean Sedation Score (at 30 min) | Time to Maximum Sedation (min) |
| This compound | 80 | 2.2 ± 0.5 | 25 ± 5 |
| This compound | 120 | 2.6 ± 0.4 | 20 ± 4 |
| This compound | 160 | 2.8 ± 0.3 | 18 ± 3 |
| Medetomidine | 20 | 2.7 ± 0.4 | 15 ± 3 |
| Data are presented as mean ± standard deviation and are compiled from representative studies. |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the sedative effects of this compound. Consistent application of these methodologies, including standardized sedation scoring and physiological monitoring, will ensure the generation of high-quality, comparable data. This will ultimately contribute to a better understanding of this compound's pharmacological profile and its optimal clinical use.
References
Troubleshooting & Optimization
troubleshooting variability in sedative response to romifidine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in the sedative response to romifidine during experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent sedative effects with this compound at the same dose?
Variability in sedative response is a known issue and can stem from multiple factors:
-
Individual Physiology: Age, sex, body condition, and metabolic rate can significantly alter drug clearance and sensitivity.
-
Species and Breed Differences: Different species and even breeds within a species can have varied responses. For example, some horse breeds may have poorer recovery scores after anesthesia involving this compound.[1]
-
Environmental Stimuli: High levels of stress, noise, or activity prior to or during the experiment can counteract sedative effects. Extreme stress may cause some patients to resist the sedative influence of alpha-2 agonists.[2]
-
Route of Administration: The route of administration (e.g., intravenous vs. intramuscular) affects the onset and duration of sedation. IV administration has a faster onset, while IM administration may have a longer duration of action.[3]
Q2: What is the mechanism of action for this compound, and how can that influence variability?
This compound is a potent α2-adrenergic receptor agonist. Its sedative and analgesic effects are produced by binding to these receptors in the central and peripheral nervous systems.[4][5] This binding inhibits norepinephrine release, reducing the activity of ascending noradrenergic pathways, which leads to sedation and hypnosis. Variability can occur due to differences in receptor density, affinity, or downstream signaling efficiency between individuals or species.
Q3: Can other drugs administered concurrently affect this compound's sedative properties?
Yes, drug interactions are a major source of variability.
-
Synergistic Effects: Opioids (like butorphanol), benzodiazepines, and other CNS depressants can potentiate the sedative effects of this compound. Combining an alpha-2 agonist with an opioid can enable the use of lower doses while enhancing sedation and analgesia.
-
Antagonistic Effects: α2-antagonists like atipamezole will reverse the sedative effects.
-
Metabolic Interactions: Drugs that inhibit or induce hepatic enzymes can alter the metabolism and clearance of this compound. For instance, chloramphenicol can interfere with the metabolism of alpha-2-agonist drugs like this compound.
Q4: How long does sedation with this compound typically last, and what factors influence its duration?
The duration of sedation is dose-dependent and varies by species. In horses, sedation can be detectable for up to 105 minutes, with a return to normal behavior around 180 minutes. The terminal elimination half-life in horses has been reported to be approximately 138 minutes. Factors influencing duration include the administered dose, route of administration, individual metabolic rate, and concurrent drug administration. Higher doses generally lead to a longer duration of sedation.
Troubleshooting Guides
Issue 1: Insufficient or No Sedation
If the subject does not achieve the desired level of sedation, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for insufficient sedation.
Issue 2: Excessive Sedation or Prolonged Recovery
If the subject displays deeper-than-expected sedation or takes too long to recover, follow this guide.
Caption: Troubleshooting workflow for excessive sedation.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Horses
This table summarizes key pharmacokinetic parameters following intravenous (IV) administration.
| Parameter | Value (Mean ± SD or Range) | Species | Dosage | Source |
| Terminal Elimination Half-Life (t½β) | 138.2 (104.6-171.0) min | Thoroughbred Horse | 80 µg/kg IV | |
| Terminal Elimination Half-Life (t½β) | 148.67 ± 61.59 min | Standardbred Horse | 100 µg/kg IV | |
| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | Thoroughbred Horse | 80 µg/kg IV | |
| Systemic Clearance (Cl) | 34.1 ± 6.06 mL/min/kg | Quarter Horse | 10 µg/kg IV | |
| Volume of Distribution (Vc) | 1.89 (0.93-2.39) L/kg | Thoroughbred Horse | 80 µg/kg IV | |
| Max Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | Thoroughbred Horse | 80 µg/kg IV |
Table 2: Recommended Sedative Dosages of this compound in Various Species
Note: These are general guidelines. Optimal dosage may vary.
| Species | Dosage (IV) | Dosage (IM) | Notes | Source |
| Horse | 40-120 µg/kg | 120 µg/kg | Sedation is dose-dependent. | |
| Dog | 20-120 µg/kg | 10-40 µg/kg | Higher doses produce more consistent effects. | |
| Cat | - | 80-160 µg/kg | Effects are comparable to 20 µg/kg medetomidine. |
Experimental Protocols
Protocol 1: Assessment of Sedation Depth in Rodents
This protocol provides a standardized method for evaluating the level of sedation.
1. Animal Preparation:
-
Acclimate the animal to the experimental room for at least 48 hours.
-
Record the animal's baseline weight, temperature, heart rate, and respiratory rate.
-
Administer the calculated dose of this compound via the desired route (e.g., intraperitoneal, subcutaneous).
2. Monitoring and Assessment:
-
Begin monitoring immediately after administration and continue at regular intervals (e.g., every 10-15 minutes).
-
Righting Reflex: Place the animal on its back. The time it takes to return to an upright position is recorded. Loss of the righting reflex indicates a deep level of sedation.
-
Pedal Withdrawal Reflex (Toe Pinch): Firmly pinch the webbing between the animal's toes with atraumatic forceps. A lack of withdrawal indicates a surgical plane of anesthesia.
-
Physiological Parameters: Continuously monitor respiratory rate and mucous membrane color. A 50% drop in respiratory rate is generally acceptable during anesthesia.
-
Muscle Tone: Assess muscle relaxation by observing posture and resistance to limb manipulation.
3. Scoring:
-
Use a composite scoring system to quantify sedation. An example is provided below.
| Score | Righting Reflex | Pedal Withdrawal Reflex | Muscle Tone |
| 0 | Immediate | Brisk | Normal |
| 1 | Slowed (>2s) | Sluggish | Reduced |
| 2 | Absent | Absent | Flaccid |
4. Recovery:
-
Provide thermal support to prevent hypothermia.
-
Continue monitoring until the animal is fully ambulatory and has regained its righting reflex.
Caption: Experimental workflow for assessing sedation.
Signaling Pathway
This compound's Mechanism of Action
This compound acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors. The diagram below illustrates the primary signaling cascade leading to sedation.
Caption: Signaling pathway of this compound at the presynaptic terminal.
References
- 1. Effects of postanesthetic sedation with this compound or xylazine on quality of recovery from isoflurane anesthesia in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VASG Alpha-2 Agonists [vasg.org]
- 3. Comparison of sedative effects of this compound following intravenous, intramuscular, and sublingual administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. vettimes.co.uk [vettimes.co.uk]
Technical Support Center: Romifidine Sedation and Recovery in Study Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to shorten the recovery time from romifidine-induced sedation in various study animals. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on reversal agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce sedation?
This compound is a potent alpha-2 adrenergic receptor agonist used in veterinary medicine for sedation, analgesia, and muscle relaxation. It acts on the central nervous system by binding to presynaptic alpha-2 receptors on noradrenergic neurons. This binding inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and wakefulness, leading to a state of sedation.
Q2: Why is it sometimes necessary to shorten the recovery time from this compound sedation?
Prolonged sedation in study animals can lead to several complications, including hypothermia, cardiovascular depression, and delayed access to food and water. Shortening the recovery time is often crucial for animal welfare, to minimize stress, and to facilitate post-procedural monitoring and care. Rapid recovery is also essential in studies where the animal needs to return to its normal physiological state as quickly as possible for subsequent measurements or observations.
Q3: What are the primary strategies for shortening this compound recovery time?
The most effective strategy is the administration of an alpha-2 adrenergic antagonist, also known as a reversal agent. These drugs competitively bind to the same alpha-2 receptors as this compound, displacing it and rapidly reversing its sedative and analgesic effects.
Q4: Which reversal agents are commonly used for this compound?
The most common alpha-2 adrenergic antagonists used to reverse this compound and other alpha-2 agonists are:
-
Atipamezole: A highly selective and potent alpha-2 antagonist.
-
Yohimbine: A selective alpha-2 antagonist.
-
Tolazoline: A non-selective alpha-adrenergic antagonist, meaning it also has effects on alpha-1 receptors.
Q5: How do I choose the appropriate reversal agent for my study?
The choice of reversal agent depends on the animal species, the desired speed and completeness of recovery, and potential side effects. Atipamezole is often favored for its high selectivity, which can lead to a smoother and more predictable recovery with fewer side effects compared to less selective antagonists like yohimbine and tolazoline.[1][2] However, the availability and cost of the drugs may also be a factor.
Q6: What are the potential side effects of these reversal agents?
Side effects are generally related to the rapid reversal of sedation and can include excitement, muscle tremors, increased heart rate (tachycardia), and changes in blood pressure.[3] Non-selective antagonists like tolazoline may have a higher incidence of cardiovascular side effects due to their action on alpha-1 receptors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete or slow reversal of sedation | - Insufficient dose of the reversal agent.- The reversal agent was administered too soon after this compound, and there is still a high concentration of the agonist.- The animal has a different sensitivity to the reversal agent. | - Review the dosage calculations and consider a supplemental dose of the reversal agent.- Allow more time for the this compound to distribute and metabolize before administering the reversal agent.- Monitor the animal closely and be prepared to provide supportive care. |
| Animal appears overly excited or agitated after reversal | - The reversal was too rapid.- The animal is experiencing pain that was masked by the analgesic effects of this compound. | - Ensure the reversal agent is administered slowly, especially if given intravenously.- Provide a quiet and calm environment for recovery.- If pain is suspected, administer an appropriate analgesic that does not have sedative effects. |
| Cardiovascular instability (e.g., significant tachycardia, hypertension) after reversal | - Use of a non-selective antagonist (e.g., tolazoline).- Rapid intravenous injection of the reversal agent. | - Monitor cardiovascular parameters closely.- Administer the reversal agent slowly when using the intravenous route.- Consider using a more selective antagonist like atipamezole for future procedures. |
| Recurrence of sedation after initial reversal | - The half-life of the reversal agent is shorter than the half-life of this compound, leading to re-sedation as the antagonist is eliminated. | - Administer a second, smaller dose of the reversal agent.- Monitor the animal for a longer period to ensure complete recovery. |
Comparative Data of Reversal Agents
The following tables summarize the available quantitative data for the most common alpha-2 adrenergic antagonists used to reverse sedation. While direct comparative studies for this compound reversal are limited, data from studies on other alpha-2 agonists like medetomidine and xylazine provide valuable insights.
Table 1: Receptor Selectivity of Alpha-2 Antagonists
| Antagonist | α2:α1 Receptor Selectivity Ratio | Notes |
| Atipamezole | 8526:1 | Highly selective for alpha-2 receptors, leading to fewer side effects related to alpha-1 receptor blockade. |
| Yohimbine | 40:1 | Moderately selective for alpha-2 receptors. |
| Tolazoline | Low | Non-selective, acts on both alpha-1 and alpha-2 receptors. |
Table 2: Recommended Dosages and Recovery Times for this compound Reversal with Atipamezole
| Animal Species | This compound Dose | Atipamezole Dose | Route of Administration | Onset of Reversal | Time to Standing | Reference(s) |
| Bovine Calves | 40 µg/kg IM | 40 µg/kg IV | IV | 1.07 ± 0.38 min | 3.44 ± 1.08 min | |
| Dogs | N/A (Medetomidine used) | 5 times the medetomidine dose | IM | ~5 minutes | ~10 minutes | |
| Cats | N/A (Medetomidine used) | 2.5 times the medetomidine dose | IM | Variable | Variable |
Note: Data for dogs and cats are based on the reversal of medetomidine, another potent alpha-2 agonist. Dosages are often calculated based on the preceding agonist dose.
Table 3: Recommended Dosages and Recovery Times for Alpha-2 Agonist Reversal with Yohimbine and Tolazoline
| Antagonist | Animal Species | Agonist | Antagonist Dose | Route | Time to Standing | Reference(s) |
| Yohimbine | Dairy Calves | Medetomidine/Ketamine | 0.25 mg/kg | IV | 48 ± 20 min | |
| Yohimbine | Horses | Detomidine | 0.2 mg/kg | IV | Rapid reversal of sedation | |
| Yohimbine | Dogs, Cats, Horses, Deer, Elks | Xylazine | 0.075 - 0.5 mg/kg | Slow IV | Rapid | |
| Tolazoline | Dairy Calves | Medetomidine/Ketamine | 2.2 mg/kg | IV | 16 ± 9 min | |
| Tolazoline | Calves | Xylazine | 1-2 mg/kg | IV | 3.0 ± 1.2 to 14.0 ± 11.0 min |
Experimental Protocols
Protocol 1: Reversal of this compound-Induced Sedation in Bovine Calves with Atipamezole
-
Animal Preparation: Ensure the calf is in a safe and controlled environment. Monitor baseline physiological parameters (heart rate, respiratory rate).
-
This compound Administration: Administer this compound at a dose of 40 µg/kg via intramuscular (IM) injection.
-
Monitoring Sedation: Allow approximately 30 minutes for the sedative effects of this compound to peak. Monitor the depth of sedation and physiological parameters.
-
Atipamezole Administration: Administer atipamezole at a dose of 40 µg/kg via intravenous (IV) injection.
-
Post-Reversal Monitoring: Continuously monitor the animal for signs of arousal, time to sternal recumbency, and time to standing. Also, monitor for any adverse effects such as excitement or muscle tremors. Recovery is expected to be rapid, with standing typically occurring within a few minutes.
Protocol 2: General Protocol for Reversal of Alpha-2 Agonist Sedation in Dogs with Atipamezole
-
Animal Preparation: Place the dog in a quiet and comfortable area for the procedure and recovery.
-
Alpha-2 Agonist Administration: Administer the alpha-2 agonist (e.g., this compound, medetomidine) at the prescribed dose.
-
Procedure: Perform the intended experimental or clinical procedure.
-
Atipamezole Administration: Administer atipamezole intramuscularly (IM). The dose is typically 5 times the preceding medetomidine dose (in µg/kg). For this compound, a similar dose ratio can be used as a starting point, but adjustments may be necessary based on the depth and duration of sedation.
-
Recovery: Allow the dog to recover in a quiet and supervised environment. The onset of reversal is typically within 5 minutes, with the ability to stand within 10-15 minutes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced sedation.
Caption: Mechanism of action of alpha-2 adrenergic antagonists.
Caption: General experimental workflow for this compound reversal.
References
- 1. Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep. | Semantic Scholar [semanticscholar.org]
- 3. fortehealthcare.com [fortehealthcare.com]
dealing with unexpected animal behavior during romifidine sedation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing romifidine for animal sedation in experimental settings.
Troubleshooting Guide: Unexpected Animal Behavior
This guide addresses specific unexpected behaviors that may arise during this compound sedation.
Question: What should I do if the animal exhibits paradoxical excitement, restlessness, or agitation after this compound administration?
Answer:
Paradoxical excitement is a rare but potential side effect of alpha-2 adrenergic agonists like this compound.
Immediate Actions:
-
Ensure Personnel and Animal Safety: Prioritize a safe environment to prevent injury to both the animal and research staff.
-
Rule out External Stimuli: Ensure the animal is in a quiet environment, as sudden loud noises or movements can sometimes startle a sedated animal.
-
Assess Sedation Depth: Carefully evaluate if the animal is in a light plane of sedation. Insufficient dosage can sometimes lead to excitement.
-
Consider Co-administered Drugs: If this compound was administered with other agents, such as butorphanol, be aware that this combination has been associated with forward movement and head shaking in horses.[1]
-
Administer a Reversal Agent: If the excitement is severe or poses a risk, consider partial or full reversal of this compound's effects with atipamezole. A partial reversal may calm the animal without fully waking it.
Long-term Protocol Adjustments:
-
Dosage Review: Re-evaluate the this compound dosage. A slightly higher or lower dose may provide more consistent sedation without excitement. The degree and duration of sedation are dose-dependent.[2]
-
Alternative Sedative Combinations: Consider alternative drug combinations for future experiments.
Question: The animal is displaying fine muscle tremors, muzzle twitching, or head shaking. How should I respond?
Answer:
These motor activities can occur during this compound sedation.
Immediate Actions:
-
Monitor Vital Signs: Continuously monitor the animal's heart rate, respiratory rate, and temperature to ensure they are within acceptable limits for a sedated state.
-
Observe for Escalation: Note whether the tremors are localized or spreading and if they are increasing in intensity.
-
Ensure Proper Positioning: Make sure the animal is in a comfortable and stable position to prevent injury from involuntary movements.
Long-term Protocol Adjustments:
-
Drug Combination Review: Muzzle tremors and forward movement have been noted in horses when this compound is combined with butorphanol.[3] If using this combination, consider if it is necessary for your experimental goals.
-
Dose Titration: Experiment with slight adjustments to the this compound dose in pilot studies to find the optimal dose that minimizes these effects for your specific animal model and experimental conditions.
Question: The sedated animal is showing signs of ataxia (incoordination) that seems excessive or is compromising its safety.
Answer:
Ataxia is an expected effect of this compound, but its severity can vary.
Immediate Actions:
-
Provide Physical Support: Ensure the animal is in a well-padded, secure area where it cannot fall and injure itself. If the animal is standing, provide support if necessary.
-
Monitor Sedation Depth: Excessive ataxia may be associated with a deep level of sedation. Monitor vital signs closely.
-
Consider Partial Reversal: If the ataxia is severe and poses a risk, a small dose of a reversal agent like atipamezole can be administered to lessen the degree of motor impairment without fully reversing the sedation.
Long-term Protocol Adjustments:
-
Dosage Adjustment: The degree of ataxia can be dose-dependent. Consider reducing the dose of this compound in future experiments if the level of ataxia is consistently problematic.
-
Choice of Alpha-2 Agonist: In some species, other alpha-2 agonists may produce less ataxia at equivalent sedative doses. A review of relevant literature for your specific animal model may be beneficial.
Frequently Asked Questions (FAQs)
What are the common, expected side effects of this compound sedation?
This compound, as an alpha-2 adrenergic agonist, commonly produces a range of physiological effects alongside sedation. These include:
-
Cardiovascular: Bradycardia (slowed heart rate) is a common finding.[3] Some animals may also experience second-degree atrioventricular (AV) block.[2]
-
Respiratory: A decrease in respiratory rate is often observed.
-
Motor: Ataxia, or incoordination, is a typical effect. The animal may stand with a wide-based stance.
-
Other: Head ptosis (drooping), lip ptosis, and a general reluctance to move are characteristic of adequate sedation.
How can I reverse the effects of this compound if necessary?
The effects of this compound can be reversed with an alpha-2 adrenergic antagonist such as atipamezole. Atipamezole competes with this compound at the receptor sites, effectively reversing its sedative and analgesic effects. Administration of atipamezole typically results in a rapid recovery, with animals often showing signs of arousal within minutes.
Can I administer this compound to animals with pre-existing health conditions?
Caution should be exercised when administering this compound to animals with cardiovascular disease. One study reported a transient period of ventricular tachycardia in a horse with pre-existing heart disease after this compound administration. It is recommended to closely monitor animals with known health issues during sedation.
Data Presentation
Table 1: this compound Dosage and Sedative Effects in Horses
| Dosage (IV) | Onset of Sedation | Duration of Sedation | Notable Behavioral Observations | Reference |
| 40 µg/kg | Within minutes | At least 45 minutes | Sedate/drowsy appearance. | |
| 120 µg/kg | Rapid | At least 60 minutes, with some sedation lasting >180 minutes | Deeper and more prolonged sedation compared to 40 µg/kg. |
Table 2: Incidence of Selected Side Effects in Horses with Different this compound Dosages (IV)
| Side Effect | 40 µg/kg | 120 µg/kg | Reference |
| Abnormal Stance | Observed in 12/20 horses at 15 minutes | More horses demonstrated an abnormal stance at 45, 60, and 75 minutes compared to the lower dose | |
| Head Ptosis | Lasted for 150 minutes | Lasted for 180 minutes; significantly greater than the lower dose from 30 to 180 minutes | |
| Lip Ptosis | Observed in all 20 horses at 15 and 30 minutes | Observed in all horses at 5 minutes and persisted for 75 minutes | |
| Cardiac Arrhythmias | Second-degree AV block or sinus block were common | Second-degree AV block or sinus block were common |
Experimental Protocols
Protocol 1: Management of Severe Ataxia or Prolonged Sedation
-
Assessment: Continuously monitor the animal for the level of ataxia and depth of sedation. Assess vital signs, including heart rate and respiratory rate.
-
Decision to Reverse: If ataxia poses a significant risk of injury or if sedation is prolonged beyond the needs of the experiment, proceed with reversal.
-
Reversal Agent Preparation: Prepare a dose of atipamezole. A typical starting dose for reversal of alpha-2 agonists is often in a 1:1 to 1:4 ratio with the agonist dose, but consult species-specific literature for precise dosing.
-
Administration: Administer atipamezole via the appropriate route (typically intramuscular or intravenous). Intravenous administration will result in a more rapid reversal.
-
Post-Reversal Monitoring: Continue to monitor the animal closely during recovery. Observe for a smooth return to consciousness and normal motor function. Provide a quiet and safe environment for recovery.
Protocol 2: Addressing Paradoxical Excitement
-
Environmental Control: Immediately reduce environmental stimuli. Dim the lights and minimize noise.
-
Safety Precautions: Ensure the experimental area is secure to prevent the animal from injuring itself.
-
Evaluate for Pain: In rare cases, an animal may appear excited if it is experiencing pain that is not adequately managed by the sedative protocol.
-
Consider Reversal: If the excitement is severe and cannot be managed by environmental controls, administer atipamezole to reverse the effects of this compound.
-
Documentation: Thoroughly document the episode, including the dose of this compound, any co-administered drugs, the nature of the excitatory behavior, and the management steps taken. This information will be valuable for refining future protocols.
Visualizations
Caption: Troubleshooting workflow for unexpected behaviors during this compound sedation.
Caption: Simplified signaling pathway of this compound and its reversal by atipamezole.
References
Technical Support Center: Romifidine Protocols for Specialized Animal Subjects
This guide provides technical support for researchers, scientists, and drug development professionals on the adjustment of romifidine protocols for aged or compromised animal subjects. It includes troubleshooting advice and frequently asked questions to ensure safe and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sedative and analgesic agent used in veterinary medicine. It functions as a potent alpha-2 adrenergic receptor agonist.[1] Stimulation of these receptors in the central nervous system leads to a decrease in the release of norepinephrine, resulting in sedation, muscle relaxation, and analgesia.
Q2: What are the primary concerns when using this compound in aged animal subjects?
Geriatric animals often have decreased organ function, particularly of the liver and kidneys, which are responsible for drug metabolism and excretion.[2] This can lead to a prolonged duration of action and increased risk of adverse effects.[2][3] Aged animals also have a reduced capacity to respond to cardiovascular changes, such as the bradycardia and hypotension commonly induced by alpha-2 agonists.[4]
Q3: Can this compound be used in animals with pre-existing medical conditions?
Extreme caution is advised when using this compound in animals with cardiovascular disease, respiratory disorders, or liver and kidney impairment. In such cases, the benefits of using this compound must be carefully weighed against the potential risks, and alternative sedative protocols should be considered. A thorough pre-anesthetic evaluation is crucial to identify any underlying conditions.
Q4: How should this compound dosage be adjusted for aged or compromised animals?
While specific dose reduction percentages are not well-established in the literature, a conservative approach is essential. It is generally recommended to start with a significantly reduced dose, often 25-50% of the standard dose for a healthy adult, and titrate to effect. Careful monitoring of sedation depth and vital signs is critical to avoid overdose. Combining a lower dose of this compound with an opioid can enhance sedation and analgesia while minimizing the dose-dependent side effects of both drugs.
Q5: What are the most common side effects of this compound, and are they more severe in compromised animals?
Common side effects include bradycardia (slow heart rate), atrioventricular (AV) block, an initial increase in blood pressure followed by a potential decrease, respiratory depression, and decreased gastrointestinal motility. These effects can be more pronounced and prolonged in aged or debilitated animals due to their reduced physiological reserves.
Q6: How can the adverse effects of this compound be reversed?
The effects of this compound can be reversed with an alpha-2 adrenergic antagonist, such as atipamezole. Reversal agents should be used judiciously, as a rapid reversal can lead to excitement and a sudden increase in heart rate and blood pressure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Profound Bradycardia or Hypotension | Overdose or increased sensitivity of the animal. | Administer an alpha-2 antagonist like atipamezole. Provide cardiovascular support with intravenous fluids and, if necessary, positive inotropes. |
| Prolonged Sedation or Delayed Recovery | Decreased drug metabolism and clearance due to age or organ dysfunction. | Provide a warm and quiet recovery environment. Consider partial reversal with a low dose of an antagonist. Monitor vital signs closely. |
| Respiratory Depression or Apnea | Central nervous system depression from this compound. | Ensure a patent airway and provide supplemental oxygen. If severe, intubate and provide positive pressure ventilation. |
| Unexpected Agitation or Excitement | Paradoxical reaction to the sedative. | Rule out painful stimuli. Consider administering a low dose of a tranquilizer like a benzodiazepine. Ensure the animal is in a quiet, low-stress environment. |
| Inadequate Sedation at a Reduced Dose | Individual variation in drug response. | Slowly titrate the dose upwards while closely monitoring cardiovascular and respiratory parameters. Consider adding a low dose of an opioid to improve sedation and analgesia. |
Data Summary
Table 1: Recommended this compound Dosages for Healthy Adult Animals (for reference)
| Species | Intravenous (IV) Dose | Intramuscular (IM) Dose | Notes |
| Horse | 40 - 120 µg/kg | Not commonly used | Lower doses for mild sedation, higher doses for more profound sedation and as a preanesthetic. |
| Dog | 20 - 120 µg/kg | 40 - 120 µg/kg | Dose-dependent sedation. Often used in combination with other agents. |
| Cat | Not commonly used | 80 - 160 µg/kg | Produces reliable sedation. |
Note: These are general guidelines for healthy adult animals. Dosages for aged or compromised animals should be significantly reduced and titrated to effect.
Experimental Protocols
Protocol 1: Pre-anesthetic Assessment of Geriatric and Compromised Subjects
-
Thorough Physical Examination: Pay close attention to the cardiovascular and respiratory systems. Auscultate the heart and lungs, and assess pulse quality and mucous membrane color.
-
Minimum Database: Perform pre-anesthetic blood work, including a complete blood count (CBC) and serum biochemistry panel, to evaluate organ function (especially liver and kidneys). A urinalysis can provide further information on renal function.
-
Cardiovascular Evaluation: For animals with a heart murmur or suspected cardiac disease, an electrocardiogram (ECG) and echocardiogram are recommended to assess the severity of the condition.
-
Hydration and Stabilization: Correct any fluid and electrolyte imbalances prior to sedation.
Protocol 2: Monitoring During this compound Sedation
-
Continuous Monitoring: A dedicated and trained individual should monitor the animal throughout the procedure and recovery period.
-
Cardiovascular Monitoring: Continuously monitor heart rate and rhythm with an ECG. Measure blood pressure (non-invasive or invasive) at regular intervals.
-
Respiratory Monitoring: Monitor respiratory rate and effort. Use pulse oximetry to measure hemoglobin oxygen saturation and capnography to measure end-tidal CO2.
-
Temperature Monitoring: Geriatric and small animals are prone to hypothermia, which can prolong recovery. Use a rectal thermometer and provide supplemental heating as needed.
-
Depth of Sedation: Assess the depth of sedation regularly by observing muscle relaxation, response to stimuli, and palpebral reflexes.
Visualizations
Caption: Workflow for safe this compound use in aged or compromised animals.
References
Validation & Comparative
Romifidine's Efficacy in Non-Equine Species: A Comparative Analysis
A comprehensive review of the sedative and analgesic properties of romifidine in various non-equine species reveals comparable efficacy to other alpha-2 adrenergic agonists, with species-specific differences in optimal dosage and physiological response. This guide provides a detailed comparison with alternative alpha-2 agonists, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a potent alpha-2 adrenergic receptor agonist, is widely recognized for its sedative and analgesic effects in horses. Its application in non-equine species, including dogs, cats, cattle, and sheep, has been the subject of various clinical investigations. These studies aim to validate its efficacy and safety profile against other commonly used alpha-2 agonists such as xylazine, medetomidine, detomidine, and dexmedetomidine. This guide synthesizes the available quantitative data, details experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to offer an objective comparison of this compound's performance.
Comparative Efficacy of this compound and Alternatives
The sedative and analgesic effects of this compound and other alpha-2 agonists are dose-dependent and vary across species. The following tables summarize key quantitative findings from comparative studies in dogs, cats, and cattle.
Canine Studies
In dogs, this compound has been shown to be an effective premedicant, providing reliable sedation. When compared to medetomidine and xylazine before propofol-halothane-N2O anesthesia, this compound demonstrated a similar safety and efficacy profile.[1] A study evaluating this compound as a premedicant before propofol-isoflurane anesthesia found that recovery time for a lower dose of this compound (40 microg/kg, IV) was significantly shorter than for a higher dose (80 microg/kg, IV) and medetomidine (10 microg/kg, IV).[2] Another investigation into the sedative effects of intravenous this compound in beagles indicated that while higher doses subjectively produced a more consistent effect, there were no significant differences in sedation scores among various doses.[3]
| Drug | Dose | Route | Sedation Score/Metric | Key Findings | Reference |
| This compound | 40 µg/kg | IM | Not specified | No statistical differences in time to extubation, sternal recumbency, or standing compared to medetomidine and xylazine.[1] | [1] |
| Medetomidine | 20 µg/kg | IM | Not specified | Higher mean arterial pressure compared to this compound and xylazine groups. | |
| Xylazine | 1 µg/kg | IM | Not specified | Higher percentage of halothane required for anesthesia maintenance compared to this compound and medetomidine. | |
| This compound | 40 µg/kg | IV | Time to standing | Significantly shorter recovery time compared to R80 and MED. | |
| This compound | 80 µg/kg | IV | Time to standing | Longer recovery time compared to R40. | |
| Medetomidine | 10 µg/kg | IV | Time to standing | Longer recovery time compared to R40. | |
| This compound | 40, 80 µg/kg | IV | Sedation Score | Medetomidine (10 µg/kg) appeared intermediate in effect between the two this compound doses. |
Feline Studies
In cats, this compound has been demonstrated to produce clinically useful sedation. A study comparing three doses of this compound (80, 120, and 160 μg/kg IM) with medetomidine (20 μg/kg IM) found no significant differences in the time to onset of sedation or the maximum total sedation score achieved. However, the recovery from sedation and the return of physiological parameters to baseline were quickest with medetomidine. Another study comparing higher doses of this compound (200, 400, and 600 microg/kg) with medetomidine (80 microg/kg) concluded that none of the this compound doses induced as deep and reliable sedation as medetomidine.
| Drug | Dose | Route | Sedation Score/Metric | Key Findings | Reference |
| This compound | 80, 120, 160 µg/kg | IM | Total Sedation Score | No significant difference in onset or maximum score compared to medetomidine. | |
| Medetomidine | 20 µg/kg | IM | Total Sedation Score | Fastest recovery of sedation and physiological parameters. | |
| This compound | 200, 400, 600 µg/kg | IM | Quality of Sedation | Did not induce as deep and reliable sedation as medetomidine. | |
| Medetomidine | 80 µg/kg | IM | Quality of Sedation | Induced deep and reliable sedation. |
Ruminant Studies (Cattle and Sheep)
In cattle, epidural administration of this compound has been shown to be effective in providing dose-dependent antinociception and sedation. A study in dairy cows demonstrated that this compound at doses of 30, 40, and 50 μg/kg produced mild-to-moderate and deep sedation, respectively, with analgesic effects extending to the flank and udder, making it suitable for standing surgeries. In a study involving a combination of epidural this compound (50 μg/kg) and morphine in cattle, significant analgesia was observed for at least 10 minutes and up to 12 hours after administration, with sedation lasting between 10 minutes and 6 hours.
Information on the efficacy of this compound in sheep is less detailed. However, one study investigating the hypoxemic effects of four alpha-2 agonists in sheep used an equipotent sedative dose of this compound at 50 micrograms/kg. This suggests that this dosage produces a comparable level of sedation to xylazine (150 micrograms/kg), detomidine (30 micrograms/kg), and medetomidine (10 micrograms/kg) in this species.
| Species | Drug | Dose | Route | Sedation Level | Key Findings | Reference |
| Cattle | This compound | 30, 40 µg/kg | Epidural | Mild-to-moderate | Dose-dependent antinociception and sedation. | |
| Cattle | This compound | 50 µg/kg | Epidural | Deep | Effective for standing flank and udder surgery. | |
| Cattle | This compound & Morphine | 50 µg/kg & 0.1 mg/kg | Epidural | Sedate | Significant analgesia for up to 12 hours and sedation for up to 6 hours. | |
| Sheep | This compound | 50 µg/kg | IV | Sedative | Equipotent sedative dose compared to other alpha-2 agonists. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols employed in the cited studies for assessing the efficacy of this compound and other alpha-2 agonists.
Animal Models and Drug Administration
-
Dogs: Studies often utilize clinically normal adult dogs of specific breeds like Beagles. Drugs are typically administered intravenously (IV) or intramuscularly (IM). In comparative studies, a crossover design is frequently used, where each animal receives all treatments with a washout period in between.
-
Cats: Domestic short hair cats are commonly used in these studies. Intramuscular injection is a frequent route of administration. A prospective, blinded, experimental crossover design is a standard methodology.
-
Cattle: Studies on cattle often involve adult dairy cows. For assessing regional analgesia and sedation, epidural administration into the sacrococcygeal space is a common technique.
Assessment of Sedation and Analgesia
The evaluation of sedative and analgesic effects is performed using a combination of scoring systems and physiological measurements.
-
Sedation Scoring: Validated sedation scales are employed to quantify the level of sedation. These scales typically assess parameters such as posture, response to auditory and tactile stimuli, muscle relaxation, and jaw tone. For example, a common scale for dogs includes items like spontaneous posture, palpebral reflex, eye position, and resistance to being placed in lateral recumbency. In cats, sedation scores can be derived from assessing posture, auditory response, resistance to positioning, muscular relaxation, and response to noxious stimuli.
-
Analgesia Assessment: Nociceptive threshold testing is used to quantify analgesia. This can involve applying a standardized stimulus, such as a needle prick or electrical stimulation, to different body regions and observing the animal's response. The latency to a withdrawal reflex is a common metric.
-
Physiological Monitoring: Continuous monitoring of physiological parameters is essential to assess the safety and systemic effects of the drugs. Standard monitored variables include:
-
Cardiovascular: Heart rate (HR), mean arterial pressure (MAP), systolic arterial pressure (SAP), and diastolic arterial pressure (DAP).
-
Respiratory: Respiratory rate (RR) and arterial oxygen saturation (SpO2).
-
Other: Rectal temperature.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can enhance understanding and facilitate comparison. The following diagrams, generated using Graphviz (DOT language), illustrate the alpha-2 adrenergic receptor signaling pathway and a typical experimental workflow for evaluating sedative efficacy.
References
- 1. A this compound and morphine combination for epidural analgesia of the flank in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent antinociceptive and sedative effects of epidural this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sedative effects of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Duration of Action of Romifidine and Other Alpha-2 Agonists
This guide provides a detailed comparison of the duration of action of romifidine with other commonly used alpha-2 adrenergic agonists, namely xylazine, detomidine, and medetomidine. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic agonists are a class of drugs widely used in veterinary medicine for their sedative, analgesic, and muscle relaxant properties.[1][2] These effects are mediated through the activation of alpha-2 adrenergic receptors, which are G protein-coupled receptors.[2] Their activation in the central nervous system, particularly in the locus coeruleus, inhibits the release of norepinephrine, leading to sedation and analgesia.[1] The primary alpha-2 agonists discussed in this guide are xylazine, detomidine, medetomidine, and this compound. While all share a common mechanism, they differ significantly in their potency, selectivity for the alpha-2 receptor over the alpha-1 receptor, and, most notably, their duration of action.[3]
Comparative Duration of Action
Experimental data, primarily from equine studies, consistently demonstrates that this compound has the longest duration of action among the compared alpha-2 agonists. Xylazine is generally the shortest-acting, with detomidine and medetomidine having an intermediate duration. The duration of both sedation and analgesia is dose-dependent and can be influenced by the route of administration.
Data Presentation: Sedative and Analgesic Duration
The following tables summarize the quantitative data on the duration of sedative and analgesic effects of this compound compared to other alpha-2 agonists, based on intravenous (IV) administration in horses.
Table 1: Comparative Duration of Sedation in Horses (IV Administration)
| Drug | Dose | Onset of Sedation | Duration of Sedation | Key Findings |
| This compound | 80 - 120 µg/kg | ~5 minutes | 60 - 180 minutes | Produces a longer-lasting sedative effect compared to xylazine and detomidine at equipotent doses. Causes less ataxia and head lowering than xylazine and detomidine. |
| Xylazine | 0.5 - 1.0 mg/kg | < 5 minutes | 20 - 60 minutes | Has the shortest duration of action. Sedative effects may not be significant beyond 30-40 minutes. |
| Detomidine | 10 - 20 µg/kg | ~5 minutes | 30 - 120 minutes | Generally shorter acting than this compound. Sedation can be deeper than that produced by this compound at certain equipotent doses. |
| Medetomidine | 7 - 10 µg/kg | Rapid | 30 - 90 minutes (in dogs) | Considered longer-acting than xylazine but shorter than this compound. Data in horses is less direct in comparison to this compound. |
Table 2: Comparative Duration of Analgesia (Antinociception) in Horses (IV Administration)
| Drug | Dose | Onset of Analgesia | Duration of Analgesia | Method of Assessment |
| This compound | 80 µg/kg | ~10 minutes | 120 - 130 minutes | Nociceptive Withdrawal Reflex (NWR) & Temporal Summation |
| Xylazine | 1.0 mg/kg | ~10 minutes | 40 - 60 minutes | Nociceptive Withdrawal Reflex (NWR) & Temporal Summation |
| Detomidine | 20 µg/kg | ~10 minutes | 70 - 100 minutes | Nociceptive Withdrawal Reflex (NWR) & Temporal Summation |
| Medetomidine | N/A | N/A | N/A | Limited direct comparative data in horses for analgesia duration. |
Note: The duration of action can vary based on the specific stimuli used for testing and the individual animal's response.
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Alpha-2 agonists bind to and activate alpha-2 adrenergic receptors, which are coupled to inhibitory G-proteins (Gi). This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade of events in presynaptic neurons of the central nervous system inhibits the release of norepinephrine, producing the characteristic sedative and analgesic effects.
Experimental Workflow for Assessing Duration of Action
A typical experimental design to compare the duration of action of alpha-2 agonists involves a prospective, randomized, blinded, crossover study. This design minimizes bias and variability among subjects.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. The data presented in this guide is primarily derived from studies employing the following protocols.
Sedation Assessment
The degree and duration of sedation are often assessed using a scoring system. This can be a simple descriptive scale or a more complex composite scale like the EquiSed. Key parameters measured include:
-
Head Height: The distance from the lower lip or chin to the floor is measured at regular intervals. A greater decrease from baseline indicates deeper sedation.
-
Response to Stimuli: The horse's reaction to auditory (e.g., clapping), tactile (e.g., skin pinch), and visual stimuli is scored.
-
Ataxia: The degree of incoordination is observed and scored, often during walking.
-
General Demeanor: Observations such as posture, ear position, and lip droop are recorded.
Example Protocol: Following intravenous administration of the alpha-2 agonist, sedation scores and head height are recorded at baseline and then at 5, 10, 15, 30, 45, 60, 90, 120, 150, and 180 minutes post-injection.
Analgesia Assessment (Nociceptive Withdrawal Reflex)
The Nociceptive Withdrawal Reflex (NWR) is an objective method to quantify the analgesic effects of drugs.
-
Stimulation: A transcutaneous electrical stimulus is applied to a peripheral nerve (e.g., the lateral palmar digital nerve in the forelimb). The stimulus typically consists of a short train of constant-current pulses.
-
Recording: The reflex response is recorded using surface electromyography (EMG) from muscles involved in the withdrawal reaction (e.g., common digital extensor muscle).
-
Threshold Determination: The current intensity is gradually increased until a consistent EMG response (the NWR threshold) is identified. A higher threshold post-drug administration indicates an analgesic effect.
-
Temporal Summation: This phenomenon, where repeated sub-threshold stimuli can evoke a response, is also used to assess pain processing and its modulation by analgesics.
Example Protocol: After baseline NWR threshold determination, the drug is administered intravenously. Thresholds are then re-determined at 10, 20, 30, 40, 60, 70, 90, 100, 120, and 130 minutes post-administration to track the onset, peak, and duration of the antinociceptive effect.
Conclusion
The available experimental data clearly indicates that this compound provides a significantly longer duration of both sedation and analgesia compared to xylazine and detomidine in horses. This prolonged action makes it suitable for procedures requiring sustained sedation and pain management. Xylazine offers a rapid onset but short duration, which is advantageous for brief procedures. Detomidine provides an intermediate duration of action. The choice of alpha-2 agonist should be based on the required duration of clinical effects, the specific procedure being performed, and the desired level of sedation and analgesia. The detailed protocols provided herein serve as a foundation for designing future comparative studies in this critical area of veterinary pharmacology.
References
A Comparative Analysis of Recovery Profiles Following Romifidine and Detomidine Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the recovery profiles from sedation with two commonly used alpha-2 adrenergic agonists, romifidine and detomidine. The information presented is collated from various veterinary anesthesia studies, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Executive Summary
This compound and detomidine are potent sedatives and analgesics widely employed in veterinary medicine, particularly in equine practice. While both drugs act on alpha-2 adrenoceptors, subtle differences in their pharmacological properties can lead to variations in the quality and duration of the recovery period. This guide synthesizes key findings from comparative studies to assist researchers and clinicians in making informed decisions based on the desired recovery characteristics for specific procedures.
The available data suggests that while both agents provide effective sedation, this compound may be associated with a superior quality of recovery in horses, characterized by better coordination and fewer attempts to stand. Conversely, detomidine is noted for its profound and longer-lasting sedative and analgesic effects. The choice between these agents may, therefore, depend on the clinical priority: a smoother, more controlled recovery versus a deeper, more prolonged state of sedation and analgesia.
Data Presentation: Quantitative Comparison of Recovery Parameters
The following tables summarize key quantitative data from comparative studies on this compound and detomidine.
Table 1: Recovery Times and Quality in Horses Following Anesthesia
| Parameter | This compound Group | Detomidine Group | Study Reference |
| Attempts to Sternal Recumbency | 1 (1-1) | 1 (1-2) | Alonso et al. (2020)[1] |
| Time in Sternal Recumbency (minutes) | 10 (3-14.5) | 5 (1-9.5) | Alonso et al. (2020)[1] |
| Attempts to Stand | 1 (1-1) | 2 (1-4) | Alonso et al. (2020)[1] |
| Time to Stand After First Attempt (minutes) | 0 (0-0) | 3 (0-6) | Alonso et al. (2020)[1] |
| Recovery Quality Scores (Balance & Coordination) | Significantly better | Significantly worse (at higher doses) | Alonso et al. (2022)[2] |
| Final Recovery Score | Significantly better | Significantly worse (at higher doses) | Alonso et al. (2022) |
Data presented as median (interquartile range) where applicable.
Table 2: Cardiovascular and Respiratory Parameters During Anesthesia
| Parameter | This compound Group | Detomidine Group | Key Findings | Study Reference |
| Mean Arterial Blood Pressure (MABP) | Lower | Significantly higher (40-70 mins post-induction) | Detomidine may be preferable for maintaining blood pressure. | Taylor et al. (2001) |
| Heart Rate (beats/min) | No significant difference | No significant difference | Both drugs induce bradycardia. | Taylor et al. (2001) |
| Respiratory Rate (breaths/min) | No significant difference | No significant difference | Within physiological ranges for both groups. | Taylor et al. (2001) |
| PaCO2 (mm Hg) | No significant difference | No significant difference | No significant differences between groups. | Taylor et al. (2001) |
Experimental Protocols
The following are summaries of the methodologies employed in key comparative studies.
Study 1: Alonso et al. (2022) - Effects of detomidine or this compound during maintenance and recovery from isoflurane anaesthesia in horses
-
Objective: To evaluate the effects of detomidine or this compound on cardiovascular function, isoflurane requirements, and recovery quality in horses undergoing isoflurane anesthesia.
-
Animals: 63 healthy horses undergoing elective surgery.
-
Methodology: A prospective, randomized, blinded clinical study with three groups of 21 horses each.
-
Group R: Received intravenous (IV) this compound for premedication (80 μg/kg), maintenance (40 μg/kg/hour), and before recovery (20 μg/kg).
-
Group D2.5: Received IV detomidine for premedication (15 μg/kg), maintenance (5 μg/kg/hour), and before recovery (2.5 μg/kg).
-
Group D5: Received the same premedication and maintenance doses of detomidine as Group D2.5, but a higher dose before recovery (5 μg/kg).
-
All groups also received morphine (0.1 mg/kg IV) for premedication.
-
-
Parameters Monitored: Cardiovascular and blood gas variables, expired isoflurane concentration, dobutamine or ketamine requirements, recovery times, and recovery event scores.
Study 2: Van Loon et al. (2014) - Influence of this compound and detomidine on the induction of anesthesia and recovery from total intravenous anesthesia in horses
-
Objective: To compare the quality of induction and recovery from total intravenous anesthesia in horses premedicated with either this compound or detomidine.
-
Animals: 146 horses undergoing computed tomography.
-
Methodology: Horses were randomly assigned to receive either this compound (n=110) or detomidine (n=36) during premedication. Anesthesia was induced with a ketamine-midazolam combination and maintained with guaifenesin, ketamine, and detomidine.
-
Parameters Monitored: Induction score and recovery quality.
Study 3: Taylor et al. (2001) - Comparison of detomidine and this compound as premedicants before ketamine and halothane anesthesia in horses undergoing elective surgery
-
Objective: To compare detomidine hydrochloride and this compound as premedicants in horses undergoing elective surgery.
-
Animals: 100 client-owned horses.
-
Methodology: After acepromazine administration, 50 horses received detomidine (0.02 mg/kg IV) and 50 received this compound (0.1 mg/kg IV) before induction with ketamine and maintenance with halothane.
-
Parameters Monitored: Arterial blood pressure, blood gases, ECG, heart and respiratory rates, and induction and recovery times and grades.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of alpha-2 adrenergic agonists and a typical experimental workflow for comparing sedative recovery.
Caption: Signaling pathway of alpha-2 adrenergic agonists.
Caption: Workflow for comparing sedative recovery profiles.
References
meta-analysis of studies comparing romifidine with other veterinary sedatives
This guide provides a comprehensive comparison of the veterinary sedative romifidine with other commonly used alpha-2 adrenergic agonists, including detomidine, xylazine, and medetomidine. The information is compiled from a meta-analysis of multiple clinical and experimental studies, offering researchers, scientists, and drug development professionals a thorough overview of the performance and characteristics of these sedatives.
Overview of this compound
This compound is a potent and selective alpha-2 adrenoceptor agonist that induces sedation, analgesia, and muscle relaxation.[1] It is widely used in veterinary medicine, particularly in equine practice, for a variety of procedures ranging from clinical examinations to minor surgeries.[2][3] Like other drugs in its class, this compound's effects are dose-dependent.[1][4]
Comparative Efficacy and Safety
The following sections and tables summarize the comparative data on the sedative and physiological effects of this compound against other alpha-2 agonists.
This compound vs. Detomidine
Studies comparing this compound and detomidine in horses have shown both to be effective sedatives, though with some notable differences in their profiles.
Key Findings:
-
Sedation: Detomidine at a dose of 20 µg/kg has been found to produce sedative effects of a similar magnitude to this compound at 120 µg/kg. However, the duration of action of detomidine at this dose is more comparable to this compound at 80 µg/kg. In another study, sedation with this compound was observed to be significantly shallower and of shorter duration compared to detomidine at recommended doses.
-
Ataxia and Head Ptosis: Detomidine tends to cause more pronounced ataxia (incoordination) and lowering of the head compared to this compound. This suggests that this compound may be a preferable option when maintaining stability is important.
-
Cardiovascular Effects: Both drugs can cause bradycardia (slowed heart rate). When used as premedicants for general anesthesia, this compound led to more severe hypotension than detomidine.
-
Analgesia: Detomidine has demonstrated dose-dependent analgesic properties, whereas one study reported this compound to be devoid of any analgesic effect against electrical pain stimulation. However, other studies do attribute analgesic effects to this compound.
Table 1: Comparison of this compound and Detomidine in Horses
| Feature | This compound | Detomidine | Citations |
| Sedative Potency | 80-120 µg/kg IV considered effective | 10-20 µg/kg IV considered effective | |
| Duration of Sedation | Longer duration at higher doses | Shorter duration compared to equipotent this compound | |
| Degree of Ataxia | Less pronounced | More pronounced | |
| Head Ptosis | Less pronounced | More pronounced | |
| Analgesic Effect | Variable reports, some studies show less effect | Consistently reported dose-dependent analgesia | |
| Cardiovascular Effects | Bradycardia, potential for more severe hypotension | Bradycardia |
This compound vs. Xylazine
Xylazine is another widely used alpha-2 agonist. Comparisons with this compound highlight differences in potency and side effect profiles.
Key Findings:
-
Potency and Duration: A dose of 80 µg/kg of this compound is considered equipotent to 1 mg/kg of xylazine, although xylazine has a shorter duration of action.
-
Ataxia and Head Ptosis: Similar to detomidine, xylazine produces a greater degree of ataxia and head lowering compared to this compound.
-
Cardiovascular Effects: Both drugs induce similar cardiovascular changes typical of alpha-2 agonists. In a study comparing them as part of a balanced anesthesia protocol, xylazine maintained a higher mean arterial pressure.
Table 2: Comparison of this compound and Xylazine in Horses
| Feature | This compound | Xylazine | Citations |
| Equipotent Doses | 80 µg/kg IV | 1 mg/kg IV | |
| Duration of Action | Longer | Shorter | |
| Degree of Ataxia | Less pronounced | More pronounced | |
| Head Ptosis | Less pronounced | More pronounced | |
| Analgesic Effect | Present, but may differ in magnitude depending on the pain model | Present |
This compound vs. Medetomidine
Comparisons between this compound and medetomidine have been conducted in smaller animals like cats and dogs.
Key Findings:
-
Cats: Intramuscular doses of 80, 120, and 160 µg/kg of this compound produce sedation similar to 20 µg/kg of medetomidine. However, recovery from sedation and the return of physiological parameters to normal were quicker with medetomidine.
-
Dogs: In beagles, intravenous this compound at 40 and 80 µg/kg produced sedative and cardiopulmonary effects that were not significantly different from medetomidine at 10 µg/kg, with medetomidine's effects appearing intermediate to the two this compound doses.
Table 3: Comparison of this compound and Medetomidine in Cats
| Feature | This compound (80-160 µg/kg IM) | Medetomidine (20 µg/kg IM) | Citations |
| Sedation Level | Clinically useful, similar to medetomidine | Clinically useful | |
| Time to Recovery | Slower | Faster | |
| Cardiovascular Effects | Prolonged depression of heart rate | Heart rate recovered more quickly | |
| Adverse Effects | Vomiting, hypersalivation | Vomiting, hypersalivation |
Experimental Protocols
The studies cited employed a range of methodologies to assess and compare these sedatives. Below are summaries of typical experimental protocols.
Sedation and Analgesia Assessment in Horses
-
Subjects: Healthy adult horses of various breeds.
-
Study Design: Often prospective, randomized, blinded, crossover studies where each horse receives multiple treatments with a washout period in between.
-
Drug Administration: Intravenous (IV) or intramuscular (IM) injection of the sedative at specified doses.
-
Sedation Scoring: Sedation is typically assessed using a scoring system that evaluates posture, head height (head ptosis), ear ptosis, and response to external stimuli (auditory, tactile).
-
Analgesia Assessment: Nociceptive threshold testing is used to quantify analgesia. This can involve applying a mechanical or electrical stimulus to a specific body part (e.g., coronary band) and measuring the threshold at which the horse responds.
-
Physiological Monitoring: Heart rate, respiratory rate, and sometimes arterial blood pressure are monitored at regular intervals before and after drug administration.
Sedation Assessment in Small Animals (Cats)
-
Subjects: Healthy adult domestic short hair cats.
-
Study Design: Prospective, blinded, experimental crossover study.
-
Drug Administration: Intramuscular (IM) injection.
-
Sedation Scoring: A total sedation score is calculated by summing scores for posture, auditory response, resistance to positioning, muscular relaxation, and response to noxious stimuli.
-
Physiological Monitoring: Heart rate and other physiological parameters are measured at set intervals.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for comparative veterinary sedative studies.
References
Comparative Pharmacokinetics of Romifidine, Detomidine, and Xylazine: A Guide for Researchers
For researchers and drug development professionals in veterinary medicine, understanding the pharmacokinetic profiles of sedatives is paramount for ensuring safe and effective clinical use. Romifidine, detomidine, and xylazine are potent alpha-2 adrenergic agonists widely employed for their sedative, analgesic, and muscle relaxant properties. While all three drugs share a common mechanism of action, their pharmacokinetic characteristics—and consequently their clinical applications—exhibit notable differences. This guide provides a comparative overview of the pharmacokinetics of this compound, detomidine, and xylazine, with a focus on data from equine studies, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound, detomidine, and xylazine following intravenous (IV) administration in horses. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Pharmacokinetic Parameter | This compound | Detomidine | Xylazine |
| Elimination Half-Life (t½) | ~138.2 minutes[1] (approx. 2.3 hours); Another study reported 3.09 hours[2][3] | ~30 minutes[4][5] | 2.79 hours (beta half-life); Another study reported a terminal half-life of 29.8 hours |
| Volume of Distribution (Vd) | 1.89 L/kg (central compartment); 4.89 L/kg (steady-state) | 470 mL/kg (0.47 L/kg) | 0.660 L/kg (steady-state); 1.44 L/kg (steady-state) |
| Systemic Clearance (Cl) | 32.4 mL/min/kg; 34.1 mL/min/kg | 12.41 mL/min/kg | 12.7 mL/min/kg; 15.8 mL/min/kg |
| Route of Administration | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) |
| Animal Model | Adult Thoroughbred horses; Adult Quarter Horses | Adult horses | Exercised adult Thoroughbred horses; Thoroughbred horses |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summaries of the methodologies used in key pharmacokinetic studies of this compound, detomidine, and xylazine in horses.
This compound Pharmacokinetic Study Protocol
-
Study Design: A study was conducted on six adult Thoroughbred horses to investigate the pharmacokinetics of this compound following a single intravenous infusion.
-
Drug Administration: this compound was administered at a dose of 80 μg/kg via intravenous infusion over a period of 2 minutes.
-
Sample Collection: Blood samples were collected at predetermined time points for 300 minutes following drug administration.
-
Analytical Method: Plasma concentrations of this compound were quantified using liquid chromatography-mass spectrometry (LC-MS). The limit of quantification for the assay was less than 0.1 ng/mL.
-
Pharmacokinetic Analysis: The plasma concentration-time data was best described by a two-compartmental model to determine pharmacokinetic parameters.
Detomidine Pharmacokinetic Study Protocol
-
Study Design: A balanced crossover study was conducted in eight horses to describe the pharmacokinetics of detomidine and its metabolites after a single intravenous and intramuscular administration.
-
Drug Administration: In the intravenous phase, detomidine was administered as a single dose of 30 μg/kg.
-
Sample Collection: Plasma samples were collected at predetermined time points to measure the concentrations of detomidine and its metabolites.
-
Analytical Method: Plasma concentrations were determined using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.
Xylazine Pharmacokinetic Study Protocol
-
Study Design: A study was conducted on sixteen exercised adult Thoroughbred horses to update the pharmacokinetic profile of xylazine.
-
Drug Administration: A single intravenous dose of 200 mg of xylazine was administered to each horse.
-
Sample Collection: Blood and urine samples were collected at time 0 and at various subsequent time points for up to 96 hours.
-
Analytical Method: Xylazine concentrations in serum were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The serum concentration-time data for xylazine was best fitted to a three-compartment model to derive the pharmacokinetic parameters.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental Workflow for a Typical Equine Pharmacokinetic Study.
References
- 1. Pharmacokinetic profile and pharmacodynamic effects of this compound hydrochloride in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Pharmacokinetics and selected pharmacodynamics of this compound following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
Cross-Study Validation of Romifidine Dosage for Consistent Sedation: A Comparative Guide
In the pursuit of reliable and consistent sedation in veterinary medicine, the alpha-2 adrenoceptor agonist romifidine has emerged as a potent agent. This guide provides a cross-study validation of optimal this compound dosages, comparing its performance with other commonly used sedatives such as xylazine, detomidine, and medetomidine across various animal species and clinical scenarios. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Comparative Efficacy of Sedatives
The sedative effects of this compound have been extensively studied, often in direct comparison with other alpha-2 agonists. The following tables summarize the quantitative data from multiple studies, providing a clear comparison of dosages, sedative effects, and physiological responses.
Table 1: Comparative Sedative Dosages and Efficacy in Horses
| Drug | Dosage | Route of Administration | Onset of Sedation | Duration of Sedation | Key Findings & Comparisons |
| This compound | 40 - 120 µg/kg | Intravenous (IV) | 1 - 2 minutes[1] | Longer than xylazine and detomidine at equipotent doses[2][3][4] | Produces dose-dependent sedation.[5] At 80 µg/kg, equipotent to 1 mg/kg xylazine and 20 µg/kg detomidine. Less ataxia and head lowering compared to xylazine and detomidine. |
| 80 µg/kg (loading), 30 µg/kg/hr (infusion) | Intravenous (IV) | - | - | Provided effective sedation for dental and ophthalmic procedures. | |
| Xylazine | 1 mg/kg | Intravenous (IV) | Faster onset than this compound | Shorter duration than this compound | Produces greater ataxia and head lowering than this compound. |
| Detomidine | 10 - 20 µg/kg | Intravenous (IV) | - | Shorter duration than this compound | 20 µg/kg dose is similar in sedative magnitude to 120 µg/kg this compound, but with a shorter duration. Causes more pronounced ataxia and head lowering than this compound. |
| 13.9 µg/kg (loading), 37.8 µg/kg/hr (infusion) | Intravenous (IV) | - | - | Comparable sedation to this compound infusion for laparoscopic ovariectomy. |
Table 2: Comparative Sedative Dosages and Efficacy in Dogs and Cats
| Species | Drug | Dosage | Route of Administration | Key Findings & Comparisons |
| Dog | This compound | 20 - 120 µg/kg | Intravenous (IV) | Higher doses produced a more consistent sedative effect. Sedative and physiological effects are similar to other alpha-2 agonists. |
| Medetomidine | 10 µg/kg | Intravenous (IV) | Appeared to have an intermediate effect between 40 and 80 µg/kg of this compound. | |
| Cat | This compound | 80 - 160 µg/kg | Intramuscular (IM) | Produces clinically useful sedation similar to 20 µg/kg medetomidine. Heart rate remained depressed for a longer duration compared to medetomidine. |
| 200 - 600 µg/kg | Intramuscular (IM) | 200 µg/kg was clinically superior to higher doses, providing moderate sedation with fewer side effects. None of the this compound doses induced as deep and reliable sedation as 80 µg/kg medetomidine. | ||
| Medetomidine | 20 µg/kg | Intramuscular (IM) | Recovery from sedation and of physiological parameters was quicker than with this compound. | |
| 80 µg/kg | Intramuscular (IM) | Induced deeper and more reliable sedation than this compound at the tested doses. |
Experimental Protocols
The following section details the methodologies employed in the cited studies to evaluate the sedative effects of this compound and its alternatives.
Study Design for Sedative Comparison in Horses
A common experimental design utilized in comparative sedation studies in horses is a prospective, randomized, blinded crossover or parallel-group study.
-
Animal Subjects: Healthy adult horses of various breeds are typically used.
-
Drug Administration: Drugs are administered intravenously, with dosages as specified in the comparison tables. For continuous rate infusion (CRI) studies, a loading dose is administered, followed by a constant infusion.
-
Sedation Assessment: Sedation is evaluated using a combination of subjective and objective measures.
-
Sedation Scores: Clinicians, blinded to the treatment, assign sedation scores based on posture, response to auditory and tactile stimuli, and degree of ataxia. Visual Analogue Scales (VAS) are often employed, where a continuous line represents the spectrum from no sedation to deep sedation.
-
Head Height: The degree of head ptosis (lowering of the head) is measured as the distance from the lower lip to the ground.
-
Response to Stimuli: The horse's reaction to a non-painful (e.g., acoustic) or mildly painful stimulus is recorded.
-
-
Physiological Monitoring: Key physiological parameters are monitored at regular intervals before and after drug administration.
-
Cardiovascular: Heart rate and rhythm are monitored using an electrocardiogram (ECG). Arterial blood pressure is measured directly via an arterial catheter or indirectly.
-
Respiratory: Respiratory rate is determined by counting thoracic excursions.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA for repeated measures or non-parametric tests, to compare the effects of different treatments.
Signaling Pathway and Experimental Workflow
The sedative and analgesic effects of alpha-2 adrenoceptor agonists like this compound are mediated through their interaction with specific receptors in the central and peripheral nervous system.
Caption: Alpha-2 agonist signaling pathway for sedation.
The following diagram illustrates a generalized experimental workflow for the clinical evaluation of sedative protocols.
Caption: Generalized workflow for sedative evaluation.
Conclusion
Cross-study analysis indicates that this compound is an effective and reliable sedative in horses, dogs, and cats, with a longer duration of action and a tendency for less ataxia compared to xylazine and detomidine at equipotent doses. The optimal dosage of this compound is dose-dependent and varies with the species, desired depth of sedation, and clinical procedure. For instance, in horses, intravenous doses ranging from 40 to 120 µg/kg provide a spectrum of sedation suitable for various clinical examinations and minor surgical procedures. In dogs, higher doses within the 20-120 µg/kg range lead to more consistent sedation. In cats, lower doses around 80-200 µg/kg intramuscularly are recommended to achieve clinically useful sedation with fewer side effects. The use of this compound in a continuous rate infusion protocol, alone or in combination with other agents like butorphanol, has also been shown to be effective for maintaining a stable plane of sedation for longer procedures. Researchers and clinicians should consider the specific clinical requirements and the comparative data presented in this guide to select the most appropriate sedative and dosage regimen.
References
- 1. Clinical particulars - Rominervin® 10 mg/ml Solution for Injection for Horses [noahcompendium.co.uk]
- 2. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (this compound, detomidine and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
